molecular formula C8H6N2 B3254858 3-(Pyridin-4-yl)acrylonitrile CAS No. 24490-79-7

3-(Pyridin-4-yl)acrylonitrile

Cat. No.: B3254858
CAS No.: 24490-79-7
M. Wt: 130.15 g/mol
InChI Key: ZJUZXVVBRCEDTF-OWOJBTEDSA-N
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Description

3-(Pyridin-4-yl)acrylonitrile (CAS 24490-79-7) is a versatile chemical building block and a key scaffold in pioneering research, particularly in medicinal chemistry and materials science. This compound is central to the development of novel therapeutic agents and advanced functional materials. In drug discovery, acrylonitrile derivatives are being investigated as potent and selective antineoplastic agents. Research has identified a series of 2-phenylacrylonitriles that function by targeting the Arylhydrocarbon Receptor (AhR), a promising new target for treating breast cancer, including triple-negative tumors. These compounds have shown promising cytotoxicity against cancerous cell lines like MCF-7 while sparing non-cancerous cells . Furthermore, related acrylonitrile compounds have been studied as a novel class of cyclin-dependent kinase (CDK) inhibitors, demonstrating their potential in targeted cancer therapy . In materials science, 3-(Pyridin-4-yl)acrylonitrile serves as a precursor for synthesizing organic fluorescent molecules and π-conjugated systems. Its molecular structure, featuring an electron-accepting nitrile group and an electron-donating pyridine ring, makes it valuable for constructing D-π-A (Donor-π bridge-Acceptor) molecules with push-pull electronic structures . These materials exhibit properties critical for applications such as organic light-emitting diodes (OLEDs), optical waveguides, solid-state lasers, and chemical sensors . The photophysical properties, including absorption and fluorescence, can be finely tuned by modifying the molecular backbone and the surrounding environment, demonstrating significant solvatochromism . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUZXVVBRCEDTF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Technical Guide to 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7): Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly focus on targeted covalent inhibitors (TCIs) and complex heterocyclic scaffolds, the demand for highly functionalized, predictable building blocks has surged. 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7) stands out as a premier bifunctional intermediate. Combining the basic, hydrogen-bond-accepting properties of a pyridine ring with the electrophilic reactivity of an acrylonitrile moiety, this compound is indispensable for advanced drug development and chemical biology.

This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, mechanistic synthesis, and pharmacological applications of 3-(Pyridin-4-yl)acrylonitrile.

Physicochemical Profiling & Structural Data

Understanding the baseline properties of 3-(Pyridin-4-yl)acrylonitrile is critical for optimizing reaction conditions and predicting its behavior in biological assays. The electron-withdrawing nature of both the cyano group and the para-substituted pyridine nitrogen makes the intervening alkene highly electron-deficient.

Table 1: Core Physicochemical and Safety Data

ParameterSpecification / Data
Chemical Name 3-(Pyridin-4-yl)acrylonitrile
CAS Number 24490-79-7
Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
Appearance Solid or semi-solid
Standard Purity ≥ 95% (Commercial standard)
Storage Conditions Sealed in dry conditions, room temperature
GHS Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful/Irritant)

Synthetic Methodologies: Causality and Protocols

As a Senior Application Scientist, I emphasize that successful synthesis is not just about following a recipe; it is about understanding the thermodynamic and kinetic forces at play. Below are the two most robust, field-proven methodologies for synthesizing 3-(Pyridin-4-yl)acrylonitrile.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Rationale: While a classic Knoevenagel condensation might seem intuitive, the Horner-Wadsworth-Emmons (HWE) olefination is vastly superior for this substrate. By utilizing diethyl cyanomethylphosphonate[1] and pyridine-4-carboxaldehyde, the HWE reaction operates under strict thermodynamic control. The bulky phosphonate intermediate overwhelmingly dictates the formation of the (E)-alkene isomer. Furthermore, the byproduct (diethyl phosphate) is highly water-soluble, allowing for a seamless aqueous workup that avoids the complex emulsion issues typical of Knoevenagel routes.

Step-by-Step Protocol:

  • Deprotonation: Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Carbanion Formation: Add 1.05 equivalents of diethyl cyanomethylphosphonate dropwise. Causality: Slow addition controls the exothermic evolution of H₂ gas and prevents localized overheating, which can degrade the phosphonate.

  • Nucleophilic Attack: Once gas evolution ceases (indicating complete carbanion formation), add 1.0 equivalent of pyridine-4-carboxaldehyde dropwise.

  • Elimination: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Causality: The thermal energy drives the breakdown of the oxaphosphetane intermediate into the desired alkene and diethyl phosphate.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: To confirm the success and stereochemistry of the reaction, run a ¹H NMR spectrum of the crude product. The vinylic protons of the (E)-isomer will display a characteristic trans-coupling constant (


 Hz). A smaller coupling constant (

Hz) would indicate unwanted (Z)-isomer contamination.

HWE_Synthesis A Pyridine-4-carboxaldehyde E Oxaphosphetane Intermediate A->E Nucleophilic Attack B Diethyl cyanomethylphosphonate C NaH Base (THF, 0°C) Deprotonation B->C D Phosphonate Carbanion C->D - H2 gas D->E Addition F 3-(Pyridin-4-yl)acrylonitrile (E-isomer major) E->F Elimination (- Diethyl phosphate)

Caption: Mechanistic workflow of the Horner-Wadsworth-Emmons olefination.

Route B: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

Causality & Rationale: For laboratories lacking access to phosphonate reagents, the Mizoroki-Heck reaction offers a direct C-H functionalization route. Coupling 4-bromopyridine with acrylonitrile utilizes Palladium catalysis[2]. Causality: 4-bromopyridine is highly electron-deficient, making the initial oxidative addition by Pd(0) kinetically sluggish. To overcome this activation barrier, elevated temperatures (90-110 °C) and a robust phosphine ligand (e.g., P(o-tol)₃) are strictly required[3].

Step-by-Step Protocol:

  • Catalyst Assembly: In a Schlenk flask, combine 4-bromopyridine hydrochloride (1.0 eq), acrylonitrile (1.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Solvent & Base: Add degassed DMF and Triethylamine (Et₃N, 3.0 eq). Causality: Et₃N serves a dual purpose: neutralizing the hydrochloride salt of the pyridine and acting as the terminal base to regenerate the Pd(0) catalyst via

    
    -hydride elimination.
    
  • Coupling: Heat the sealed system to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating System: Monitor the consumption of 4-bromopyridine via LC-MS. The appearance of the molecular ion peak at m/z 131.1 [M+H]⁺ confirms product formation. The complete disappearance of the m/z 158/160 isotopic doublet ensures the starting halide is fully consumed.

Applications in Drug Development & Chemical Biology

Precursor for Complex Alkaloids (Rucaparib Synthesis)

3-(Pyridin-4-yl)acrylonitrile and its derivatives are not merely end-products; they are powerful springboards for total synthesis. Notably, related 2-aminocinnamonitrile derivatives are utilized in the concise total synthesis of Rucaparib , an FDA-approved PARP inhibitor for ovarian and prostate cancers. Through a cyanide-catalyzed imino-Stetter reaction, the acrylonitrile moiety is elegantly cyclized into complex indole-3-acetic acid derivatives, proving the scaffold's utility in constructing highly sterically hindered alkaloid frameworks[4].

Targeted Covalent Inhibitors (TCIs)

In modern drug design, the acrylonitrile group acts as a highly tunable Michael acceptor . Because the alkene is flanked by two electron-withdrawing groups (the nitrile and the pyridine ring), it is exceptionally electrophilic. When incorporated into a ligand that binds a specific kinase or enzyme, this moiety is perfectly primed to undergo a nucleophilic attack by a proximal cysteine residue in the target protein's active site, forming an irreversible covalent thioether bond.

Michael_Addition Target Target Protein (Cysteine Thiol) Complex Non-covalent Pre-reaction Complex Target->Complex Ligand 3-(Pyridin-4-yl)acrylonitrile Derivative Ligand->Complex Transition Nucleophilic Attack (Michael Addition) Complex->Transition Proximity Effect Adduct Covalent Thioether Adduct (Irreversible Inhibition) Transition->Adduct C-S Bond Formation

Caption: Mechanism of irreversible covalent inhibition via Michael addition.

References

  • Total Synthesis of Rucaparib - Semantic Scholar. [Link]

  • Enhanced Ligand Discovery through Generative AI: Application to the Mizoroki-Heck Reaction - ChemRxiv.[Link]

  • MOLEKULAD (Diethyl cyanomethylphosphonate) - Gentaur. [Link]

  • (2Z)-3-(4-吡啶基)丙烯腈| 123293-75-4 (Heck Reaction) - Molaid.[Link]

Sources

Synthesis of 3-(Pyridin-4-yl)acrylonitrile Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The synthesis of 3-(pyridin-4-yl)acrylonitrile derivatives represents a critical node in modern medicinal chemistry and drug development. These structural motifs are highly sought after as building blocks for mitochondrial pyruvate carrier (MPC) inhibitors, cytochrome P450 modulators, and novel agricultural active ingredients, as detailed in [1].

From a synthetic perspective, the electron-deficient nature of the pyridine ring—specifically the strong resonance electron withdrawal at the 4-position—renders the formyl carbon of pyridine-4-carboxaldehyde exceptionally electrophilic. This intrinsic reactivity dictates the strategic selection of synthetic pathways, favoring nucleophilic addition-elimination mechanisms over less polarized carbon-carbon bond-forming reactions.

Retrosynthetic Strategies & Chemical Logic

To construct the α,β-unsaturated nitrile backbone, three primary retrosynthetic disconnections are viable. The selection of the pathway depends on the desired stereochemistry (E/Z ratio), scalability, and the functional group tolerance of the starting materials.

Retrosynthesis Target 3-(Pyridin-4-yl)acrylonitrile Derivatives Aldehyde Pyridine-4-carboxaldehyde + Active Methylene Target->Aldehyde Knoevenagel Halide 4-Halopyridine + Acrylonitrile Target->Halide Heck Phosphonate Pyridine-4-carboxaldehyde + Phosphonate Carbanion Target->Phosphonate HWE

Fig 1. Retrosynthetic pathways for 3-(Pyridin-4-yl)acrylonitrile derivatives.

Comparative Analysis of Synthetic Routes

To empower researchers with the right methodological choice, the following table summarizes the quantitative and qualitative metrics of the three primary synthetic modalities.

ParameterKnoevenagel CondensationHeck Cross-CouplingHorner-Wadsworth-Emmons (HWE)
Primary Reagents Pyridine-4-carboxaldehyde, Active Methylene4-Halopyridine, AcrylonitrilePyridine-4-carboxaldehyde, Phosphonate
Catalyst / Base Piperidine (cat.), EthanolPd(OAc)₂, PPh₃, Et₃NNaH or t-BuOK, THF
Typical Yield 75% – 95%50% – 80%85% – 95%
Stereoselectivity Thermodynamic (E-isomer favored)Kinetic/Thermodynamic (Mixed)Strictly E-isomer
Scalability Excellent (Solvent-free/Ethanol)Moderate (Requires inert atmosphere)Good (Requires anhydrous conditions)
Atom Economy High (Water is the only byproduct)Moderate (Generates halide salts)Low (Generates phosphate salts)

Mechanistic Workflows & Causality

The Knoevenagel Condensation

The Knoevenagel condensation is the industry standard for synthesizing these derivatives due to its operational simplicity and high atom economy. As documented in the [2], the 4-position of the pyridine ring significantly enhances the electrophilicity of the aldehyde.

Causality of Catalyst Selection: Piperidine is frequently employed as a catalytic base. Its selection is not arbitrary; it serves a dual function. First, it acts as a Brønsted base to deprotonate the active methylene compound. Second, it can transiently condense with pyridine-4-carboxaldehyde to form a highly electrophilic iminium ion intermediate, lowering the activation energy barrier for nucleophilic attack.

Mechanism Step1 Active Methylene Deprotonation (Base Catalyst) Step2 Carbanion Formation (Nucleophile) Step1->Step2 Step3 Nucleophilic Attack on Pyridine-4-carboxaldehyde Step2->Step3 Step4 Aldol Intermediate (Alkoxide) Step3->Step4 Step5 Protonation & Dehydration (-H2O) Step4->Step5 Step6 Target Alkene (E/Z Isomers) Step5->Step6

Fig 2. Base-catalyzed Knoevenagel condensation mechanism workflow.

Palladium-Catalyzed Heck Cross-Coupling

For substrates where the aldehyde is unstable or unavailable, the Heck reaction offers a robust alternative, as highlighted in[3].

Causality of Ligand/Base Selection: The basicity of the pyridine nitrogen can lead to catalyst poisoning via direct coordination to palladium. To mitigate this, a bulky phosphine ligand (e.g., triphenylphosphine) and a vast excess of a tertiary amine base (like triethylamine) are utilized. The base neutralizes the hydrobromide byproduct, preventing the protonation of the pyridine ring while driving the β-hydride elimination forward.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 4-Bromopyridine MigIns Migratory Insertion OxAdd->MigIns + Acrylonitrile BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim - Product RedElim->Pd0 + Base, - HBr

Fig 3. Palladium-catalyzed Heck cross-coupling catalytic cycle.

Validated Experimental Protocols

A hallmark of rigorous chemical development is the implementation of self-validating protocols. The following methodologies include built-in In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: Synthesis via Knoevenagel Condensation

Target: (E)-2-phenyl-3-(pyridin-4-yl)acrylonitrile

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-4-carboxaldehyde (10.0 mmol, 1.07 g) [4] and phenylacetonitrile (10.0 mmol, 1.17 g).

  • Solvent & Catalyst Addition: Suspend the reactants in absolute ethanol (20 mL). Add piperidine (0.5 mmol, 50 µL) as the catalyst.

    • Causality: Ethanol provides a protic medium that stabilizes the transition state during dehydration, while piperidine initiates enolate formation.

  • Reaction Execution: Heat the mixture to reflux (78 °C) for 3-4 hours.

  • Self-Validating IPC (TLC & NMR): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot of the starting aldehyde (

    
     ~0.4) is entirely consumed, replaced by a highly fluorescent product spot (
    
    
    
    ~0.6). Confirmation via
    
    
    H NMR requires the disappearance of the aldehyde proton (
    
    
    10.1 ppm) and the emergence of the vinylic proton (
    
    
    7.5 - 8.5 ppm).
  • Work-up: Cool the mixture to 0 °C in an ice bath. The product typically precipitates as a crystalline solid. If precipitation is incomplete, add 10 mL of cold distilled water dropwise.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in vacuo. Recrystallize from hot ethanol to achieve >98% HPLC purity.

Protocol B: Synthesis via Palladium-Catalyzed Heck Reaction

Target: 3-(Pyridin-4-yl)acrylonitrile

  • Preparation: In a Schlenk flask under an argon atmosphere, combine 4-bromopyridine hydrochloride (5.0 mmol), acrylonitrile (7.5 mmol), and palladium(II) acetate (0.25 mmol, 5 mol%).

  • Ligand & Base Addition: Add triphenylphosphine (0.5 mmol, 10 mol%) and triethylamine (15.0 mmol).

    • Causality: Triethylamine is required in excess to first liberate the free base of 4-bromopyridine from its hydrochloride salt, and subsequently to act as the terminal base for the catalytic cycle.

  • Reaction Execution: Inject anhydrous DMF (15 mL). Heat the sealed flask to 100 °C for 12 hours.

  • Self-Validating IPC: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution (indicating active Pd(0) species), eventually precipitating palladium black upon completion.

  • Work-up: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL) to remove the DMF solvent. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 50:50 Hexane:EtOAc) to isolate the target alkene.

Conclusion

The synthesis of 3-(pyridin-4-yl)acrylonitrile derivatives requires a nuanced understanding of heterocyclic electronics and catalytic mechanisms. While the Knoevenagel condensation remains the most atom-economical and scalable approach, transition-metal-catalyzed alternatives like the Heck reaction provide critical flexibility for complex, sterically hindered, or base-sensitive substrates. By utilizing the self-validating protocols and mechanistic insights provided above, researchers can achieve high-yielding, stereoselective syntheses of these vital pharmacophores.

References

  • LookChem. "(E)-2-cyano-3-(pyridin-4-yl)acrylic acid (CAS 103028-58-6)." LookChem Chemical Directory. URL:[Link]

  • Molaid. "(2Z)-3-(4-pyridyl)acrylonitrile | 123293-75-4 Synthesis Routes." Molaid Chemical Synthesis Database. URL: [Link]

Sources

The 3-(Pyridin-4-yl)acrylonitrile Scaffold: A Privileged Pharmacophore for Targeted Covalent Inhibition and Kinase Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective and potent small molecules relies heavily on the utilization of privileged scaffolds. 3-(Pyridin-4-yl)acrylonitrile (and its functionalized derivatives) has emerged as a highly versatile pharmacophore. While rarely deployed as a standalone therapeutic, this structural motif forms the critical binding core for a vast array of biologically active molecules, ranging from mitochondrial metabolic modulators to targeted oncology drugs. This whitepaper dissects the mechanistic causality behind its biological activity, exploring how its dual-action structure enables both high-affinity non-covalent anchoring and targeted covalent inhibition (TCI).

Mechanistic Basis of Pharmacological Activity

The profound biological activity of 3-(pyridin-4-yl)acrylonitrile derivatives is driven by the synergistic function of its two primary structural components: the pyridine ring and the


-unsaturated nitrile.
The "Necessary Nitrogen" Hypothesis (Kinase Hinge Anchoring)

In the realm of kinase inhibition, the substitution of a standard phenyl ring with a pyridine ring often yields exponential increases in target affinity. This phenomenon, termed the "necessary nitrogen" concept, is driven by the pyridine nitrogen acting as a highly localized hydrogen bond acceptor[1]. When 3-(pyridin-4-yl)acrylonitrile derivatives enter the ATP-binding pocket of kinases (such as CDC7, ROCK, or MK2), the pyridine nitrogen forms a crucial hydrogen bond with the backbone amide NH of the kinase hinge region[2]. This specific atomic interaction dictates the spatial orientation of the entire molecule, locking it into a favorable conformation for subsequent binding events, and has been shown to increase biochemical potency by >500-fold compared to carbon-only analogs[1].

Electrophilic Trapping via the Acrylonitrile Michael Acceptor

The acrylonitrile moiety (CH=CH-CN) serves as a potent Michael acceptor. The double bond is highly electron-deficient due to the combined electron-withdrawing effects of the adjacent cyano group and the conjugated pyridine ring. This electrophilicity makes the


-carbon highly susceptible to nucleophilic attack by the thiolate anion of specific cysteine residues located within the target protein's active site[3]. This reaction forms a stable, irreversible covalent thioether bond, drastically increasing the drug's residence time and uncoupling its pharmacodynamics from its pharmacokinetic clearance profile.

G A 3-(Pyridin-4-yl)acrylonitrile Scaffold B Pyridine Ring (H-Bond Acceptor) A->B Structural Component C Acrylonitrile Group (Michael Acceptor) A->C Structural Component D Kinase Hinge Region (Non-Covalent Anchoring) B->D 'Necessary Nitrogen' Interaction E Active Site Cysteine (Targeted Covalent Bond) C->E Electrophilic Trapping F Irreversible Target Inhibition D->F Synergistic Binding E->F Synergistic Binding

Dual-action binding mechanism of the 3-(pyridin-4-yl)acrylonitrile pharmacophore.

Key Therapeutic Targets and Biological Pathways

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Derivatives featuring the cyanoacrylate/acrylonitrile motif, most notably UK-5099 and its structural analogues, are the gold standard for inhibiting the Mitochondrial Pyruvate Carrier (MPC)[4]. By covalently and reversibly engaging Cys54 on the MPC2 subunit, these compounds block the transport of cytosolic pyruvate into the mitochondrial matrix[4]. This forces the cell to shift its energy production from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), a metabolic rewiring that has profound therapeutic implications for treating hair loss (via lactate dehydrogenase activation in hair follicle stem cells) and metabolic disorders[5].

Kinase Networks (CDC7, ROCK-II, and MK2)

The scaffold is heavily utilized in the design of anti-cancer and anti-inflammatory kinase inhibitors:

  • CDC7 Kinase: Essential for the initiation of DNA replication. Inhibitors utilizing the pyridine-acrylonitrile core restrict DNA synthesis in hyper-proliferative cancer cells[6].

  • ROCK-II (Rho-associated protein kinase): Implicated in smooth muscle contraction and neurite growth. Pyridine-based amides derived from this scaffold have demonstrated sub-nanomolar potency against ROCK-II[7].

Quantitative Structure-Activity Relationship (QSAR) Profile

To illustrate the pharmacological versatility of this scaffold, the following table summarizes the quantitative data of various derivatives across different biological targets.

Compound Class / DerivativePrimary TargetBinding ModalityPotency (IC50 / Ki)Key Structural Driver
UK-5099 Analogues MPC1-MPC2 ComplexCovalent (Cys54)


-cyano-cinnamate electrophilic trapping[5]
Chroman-based Pyridine Amides ROCK-II KinaseReversible H-Bond

Pyridine nitrogen anchoring in kinase hinge[7]
Azaindole-Acrylonitrile Hybrids CDC7 KinaseSynergistic

Pyridine substitution increases potency >500x[1]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols detail the synthesis of the scaffold and the validation of its biological mechanism. Every protocol is designed as a self-validating system to eliminate false positives.

Protocol 1: Synthesis via Knoevenagel Condensation

Objective: Synthesize the 3-(pyridin-4-yl)acrylonitrile core with high E/Z stereocontrol. Causality: The Knoevenagel condensation is utilized because it allows for the highly efficient, atom-economical coupling of an aldehyde with an activated methylene compound under mild basic conditions.

  • Preparation: Dissolve 1.0 equivalent of pyridine-4-carboxaldehyde and 1.1 equivalents of the chosen cyanoacetic acid derivative in anhydrous ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine. Causality: Piperidine acts as a weak organic base, selectively deprotonating the highly acidic

    
    -carbon of the cyano compound to generate a resonance-stabilized carbanion nucleophile without causing unwanted side reactions.
    
  • Coupling: Reflux the mixture for 3-4 hours. The carbanion attacks the electrophilic carbonyl carbon of the pyridine-4-carboxaldehyde.

  • Dehydration: The intermediate undergoes spontaneous dehydration driven by the thermodynamic stability of the resulting conjugated

    
    -unsaturated system.
    
  • Purification: Cool the reaction to precipitate the product. Filter and recrystallize to yield the pure 3-(pyridin-4-yl)acrylonitrile derivative.

Protocol 2: Validation of Covalent Target Engagement via Intact Mass Spectrometry

Objective: Prove that the biological activity is driven by irreversible covalent binding to a target cysteine, rather than reversible competitive inhibition. Self-Validating System: This protocol requires the parallel testing of a "reduced" analogue where the acrylonitrile double bond is saturated (hydrogenated). If the reduced analogue shows no activity, it definitively proves that the Michael addition is the sole driver of target engagement, ruling out non-covalent affinity artifacts[8].

  • Incubation: Incubate

    
     of purified recombinant target protein (e.g., MPC2) with 
    
    
    
    of the 3-(pyridin-4-yl)acrylonitrile inhibitor in a physiological buffer (pH 7.4) for 1 hour at 37°C.
  • Control Reaction: In a parallel vial, incubate the protein with the reduced (alkane) analogue under identical conditions[8].

  • Analysis: Quench the reactions with 1% formic acid and analyze via Liquid Chromatography-Intact Mass Spectrometry (LC-MS) using a Time-of-Flight (TOF) analyzer.

  • Data Interpretation: Deconvolute the mass spectra. A positive covalent engagement is confirmed by a mass shift in the intact protein corresponding exactly to the molecular weight of the inhibitor. The control reaction must show a wild-type mass (no shift), validating the specific electrophilic trapping mechanism.

Workflow N1 Incubate Target Protein with Inhibitor N3 Intact Protein LC-MS Analysis N1->N3 N2 Negative Control (Reduced Alkene) N2->N3 Baseline Ref N4 Detect Mass Shift (+ Inhibitor Mass) N3->N4 N5 Confirm Covalent Michael Addition N4->N5

Workflow for validating covalent target engagement via intact mass spectrometry.

References

1.[4] Benchchem. UK-5099 | MPC Inhibitor | For Research Use. Available at: 2.[7] ResearchGate. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Available at: 3.[5] National Institutes of Health (NIH). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Available at: 4.[8] University of California, Los Angeles (UCLA). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - Chemistry and Biochemistry. Available at: 5.[3] ResearchGate. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: 6.[2] Benchchem. 3,5-Bis(aminomethyl)pyridine | 94413-66-8. Available at: 7.[6] Google Patents. EP4275686A1 - Combination therapy for cancer comprising a cdc7 inhibitor and a cdk8 inihibitor or a ccnc inhibitor. Available at: 8.[1] ACS Publications. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds | ACS Omega. Available at:

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-(Pyridin-4-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Pyridin-4-yl)acrylonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the NMR data for this compound, offering field-proven insights into its structural elucidation.

Introduction

3-(Pyridin-4-yl)acrylonitrile is a bifunctional molecule featuring a pyridine ring and an acrylonitrile moiety. This unique combination of a heteroaromatic system and an electron-withdrawing α,β-unsaturated nitrile group results in a distinct electronic environment, which is reflected in its NMR spectra. Understanding the NMR signature of this compound is crucial for its identification, purity assessment, and for monitoring its chemical transformations in various research and development settings. The molecule of interest is the (E)-isomer, which is generally the more stable and common form resulting from synthesis.

The structural and electronic properties of 3-(Pyridin-4-yl)acrylonitrile are key to interpreting its NMR data. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the vinylic and aromatic protons and carbons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Pyridin-4-yl)acrylonitrile is expected to show distinct signals for the pyridine ring protons and the vinylic protons of the acrylonitrile group. The analysis is based on established principles of NMR spectroscopy and data from analogous compounds, such as (E)-3-(pyridin-4-yl)acrylic acid.[1][2][3]

Pyridine Ring Protons (A₂B₂ System)

The 4-substituted pyridine ring gives rise to a characteristic A₂B₂ spin system, appearing as two distinct doublets.

  • H-2' and H-6' (ortho to Nitrogen): These protons are in the most deshielded environment within the pyridine ring due to the inductive effect of the electronegative nitrogen atom. They are expected to resonate as a doublet in the downfield region, typically around δ 8.6-8.8 ppm .

  • H-3' and H-5' (meta to Nitrogen): These protons are located further from the nitrogen and are consequently less deshielded than H-2' and H-6'. They are expected to appear as a doublet upfield from the H-2'/H-6' signal, likely in the range of δ 7.4-7.6 ppm .

The coupling constant between these ortho and meta protons (JH2'-H3' and JH5'-H6') is typically in the range of 5-6 Hz.

Vinylic Protons (AX System)

The two vinylic protons of the acrylonitrile moiety form an AX spin system, appearing as two doublets with a large trans coupling constant.

  • H-3 (β to Nitrile): This proton is adjacent to the pyridine ring and is deshielded by its aromatic character. It is expected to resonate as a doublet at approximately δ 7.5-7.7 ppm .

  • H-2 (α to Nitrile): This proton is directly attached to the carbon bearing the electron-withdrawing nitrile group, which causes significant deshielding. However, in similar structures, the β-proton can sometimes be further downfield. For (E)-3-(pyridin-4-yl)acrylonitrile, the H-2 proton is anticipated to be a doublet around δ 6.5-6.7 ppm .

The large coupling constant between these two vinylic protons (JH2-H3) is characteristic of a trans-alkene and is expected to be in the range of 16-17 Hz .

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 3-(Pyridin-4-yl)acrylonitrile will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with the carbons of the pyridine ring and the acrylonitrile group showing characteristic resonances.[4][5]

Pyridine Ring Carbons
  • C-4' (ipso-Carbon): This carbon is attached to the vinyl group and is expected to be in the range of δ 140-142 ppm .

  • C-2' and C-6' (ortho to Nitrogen): These carbons are significantly deshielded by the adjacent nitrogen atom and are predicted to resonate at approximately δ 150-152 ppm .

  • C-3' and C-5' (meta to Nitrogen): These carbons are less affected by the nitrogen and will appear upfield from C-2' and C-6', likely around δ 121-123 ppm .

Acrylonitrile Moiety Carbons
  • C-1 (Nitrile Carbon): The carbon of the nitrile group is characteristically found in the range of δ 117-119 ppm .[4]

  • C-2 (α-Carbon): This carbon, directly attached to the nitrile group, is expected to be around δ 108-110 ppm .

  • C-3 (β-Carbon): This carbon is attached to the pyridine ring and is expected to be more deshielded than C-2, with a predicted chemical shift in the range of δ 145-147 ppm .

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for (E)-3-(Pyridin-4-yl)acrylonitrile.

Table 1: Predicted ¹H NMR Data for (E)-3-(Pyridin-4-yl)acrylonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'8.6 - 8.8Doublet5 - 62H
H-3', H-5'7.4 - 7.6Doublet5 - 62H
H-37.5 - 7.7Doublet16 - 171H
H-26.5 - 6.7Doublet16 - 171H

Table 2: Predicted ¹³C NMR Data for (E)-3-(Pyridin-4-yl)acrylonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2', C-6'150 - 152
C-3145 - 147
C-4'140 - 142
C-3', C-5'121 - 123
C-1 (CN)117 - 119
C-2108 - 110

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of 3-(Pyridin-4-yl)acrylonitrile is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 3-(Pyridin-4-yl)acrylonitrile.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Acquire the spectrum at a constant temperature (e.g., 298 K).
  • Typical parameters: 30° pulse width, 1-2 second relaxation delay, 16-32 scans.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence.
  • Acquire the spectrum at the same temperature as the ¹H NMR.
  • Typical parameters: 30° pulse width, 2-second relaxation delay, 1024 or more scans depending on the sample concentration.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Perform phase and baseline corrections.
  • Reference the spectra to the TMS signal (¹H: 0.00 ppm; ¹³C: 0.00 ppm) or the residual solvent peak.
  • Integrate the signals in the ¹H NMR spectrum.
  • Measure the coupling constants from the ¹H NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

To confirm the assignments of the ¹H and ¹³C signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • COSY: This experiment will show correlations between coupled protons. For 3-(Pyridin-4-yl)acrylonitrile, a cross-peak between the H-2 and H-3 vinylic protons and a cross-peak between the H-2'/H-6' and H-3'/H-5' pyridine protons would be expected.

  • HSQC: This experiment correlates directly bonded protons and carbons. It would confirm the assignments of the protonated carbons in the molecule.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, the vinylic proton H-2 should show a correlation to the nitrile carbon (C-1) and the ipso-carbon of the pyridine ring (C-4').

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of (E)-3-(Pyridin-4-yl)acrylonitrile and the key expected NMR correlations.

Caption: Molecular structure of (E)-3-(Pyridin-4-yl)acrylonitrile with atom numbering for NMR assignments.

NMR_Correlations cluster_1h ¹H NMR cluster_13c ¹³C NMR H26 H-2', H-6' (δ 8.6-8.8) H35 H-3', H-5' (δ 7.4-7.6) H26->H35 COSY C26 C-2', C-6' (δ 150-152) H26->C26 HSQC C35 C-3', C-5' (δ 121-123) H35->C35 HSQC C4 C-4' (δ 140-142) H35->C4 HMBC H3 H-3 (δ 7.5-7.7) H2 H-2 (δ 6.5-6.7) H3->H2 COSY H3->C4 HMBC C3_vinyl C-3 (δ 145-147) H3->C3_vinyl HSQC H2->C4 HMBC C2_vinyl C-2 (δ 108-110) H2->C2_vinyl HSQC C1_nitrile C-1 (CN) (δ 117-119) H2->C1_nitrile HMBC

Caption: Key 2D NMR correlations expected for (E)-3-(Pyridin-4-yl)acrylonitrile.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(Pyridin-4-yl)acrylonitrile provide a wealth of information for its structural confirmation. The predictable chemical shifts and coupling patterns of the pyridine and acrylonitrile moieties allow for a confident assignment of all proton and carbon signals. The electron-withdrawing nature of both the pyridine nitrogen and the nitrile group results in a general downfield shift of the signals compared to their unsubstituted parent structures. For unambiguous assignments, particularly of the quaternary carbons, 2D NMR techniques are highly recommended. This guide provides a solid foundation for researchers to interpret the NMR data of this important chemical entity, ensuring scientific integrity in their synthetic and analytical endeavors.

References

  • O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, Royal Society of Chemistry, Cambridge, UK. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition, Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. 4th Edition, Springer. [Link]

  • IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Percino, M. J., et al. (2012). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. Journal of Materials Science Research, 1(2), 181. [Link]

  • Pérez-Gutiérrez, E., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 16(3), 2136-2147. [Link]

  • ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • University of Durham. (n.d.). 13 Carbon NMR. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-3-(pyridin-2-yl)acrylonitrile. [Link]

Sources

Analytical Dynamics and Mass Spectrometry of 3-(Pyridin-4-yl)acrylonitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the mass spectral characterization of small, conjugated heterocyclic molecules requires more than a simple list of expected m/z values. It demands a fundamental understanding of how molecular architecture dictates gas-phase ion chemistry.

This whitepaper provides an in-depth technical analysis of 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7), a critical scaffold in pharmaceutical development. By dissecting its ionization causality, mechanistic fragmentation pathways, and self-validating experimental protocols, this guide equips analytical researchers with the insights needed to confidently detect, quantify, and structurally elucidate this compound.

Structural Ionization Causality

3-(Pyridin-4-yl)acrylonitrile (


, Exact Mass: 130.0531 Da) features two distinct functional domains: a basic pyridine ring and an electron-withdrawing, conjugated acrylonitrile moiety. The choice of ionization technique fundamentally alters the internal energy and charge localization of the resulting ion.
Electrospray Ionization (ESI+)

In liquid chromatography-mass spectrometry (LC-MS), positive-ion ESI is the undisputed technique of choice.

  • The Causality: The pyridine nitrogen possesses a

    
     of approximately 5.2. By utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the nitrogen atom is quantitatively protonated in solution prior to aerosolization. This localized charge yields a highly stable 
    
    
    
    precursor ion at m/z 131.0609. Because the charge is sequestered on the pyridine nitrogen, subsequent Collision-Induced Dissociation (CID) is heavily governed by charge-remote fragmentation of the acrylonitrile tail and charge-mediated ring opening.
Electron Impact (EI)

In gas chromatography-mass spectrometry (GC-MS), standard 70 eV EI provides "hard" ionization.

  • The Causality: The 70 eV electron beam strips an electron from the extended

    
    -conjugated system, forming a radical cation 
    
    
    
    at m/z 130. The extensive conjugation stabilizes the molecular ion, making it the base peak (100% abundance) in most EI spectra. The high internal energy imparted by EI forces deep-seated skeletal rearrangements that are not accessible under soft ESI conditions ([1]).

Mechanistic Fragmentation Pathways

Understanding the fragmentation of 3-(Pyridin-4-yl)acrylonitrile requires recognizing the spatial relationship between its functional groups. Because the acrylonitrile group is at the 4-position (para) relative to the pyridine nitrogen, there is no proximity effect (ortho-effect). Consequently, low-energy cyclic transition states are sterically forbidden, forcing the molecule to undergo direct bond cleavages ([2]).

Primary Pathway: Expulsion of Hydrogen Cyanide (HCN)

The most diagnostic neutral loss for this molecule is 27 Da (HCN). This loss can originate from two distinct sites:

  • Acrylonitrile Cleavage: The terminal nitrile group is highly susceptible to

    
    -cleavage, expelling a cyano radical (in EI) or HCN (in ESI CID) to leave a stabilized vinyl-pyridine cation ([3]).
    
  • Pyridine Ring Contraction: Nitrogenous heteroaromatics frequently expel HCN directly from the ring, contracting the 6-membered pyridine to a 5-membered cyclobutadiene-like or pyrrole-like cation.

Secondary Pathway: Skeletal Annihilation

Following the initial loss of HCN (m/z 131


 104), the remaining 

fragment undergoes further loss of acetylene (

, 26 Da) to yield m/z 78, representing the bare pyridine core minus the side chain. Extreme collision energies will ultimately shatter the aromatic ring, yielding non-specific hydrocarbon clusters at m/z 51 (

).

MS_Fragmentation M [M+H]+ m/z 131.0609 F1 [M+H - HCN]+ m/z 104.0500 M->F1 -HCN (27.01 Da) Charge-mediated F2 [C5H4N]+ m/z 78.0344 M->F2 -C3H2N (53.03 Da) Side-chain cleavage F1->F2 -C2H2 (26.02 Da) Ring contraction F3 [C4H3]+ m/z 51.0235 F2->F3 -HCN (27.01 Da) Pyridine ring opening

Fig 2. Proposed CID fragmentation pathway for protonated 3-(Pyridin-4-yl)acrylonitrile.

Self-Validating Experimental Protocols

To ensure absolute data integrity, analytical workflows must be self-validating. A protocol that relies solely on absolute retention time or a single MRM transition is vulnerable to matrix interference and false positives.

Protocol A: High-Resolution LC-ESI-MS/MS Workflow

This protocol utilizes stable-isotope internal standardization and isotopic envelope verification to guarantee accurate identification.

Step 1: Matrix-Matched Sample Preparation

  • Action: Spike samples with 10 ng/mL of Pyridine-

    
     (Internal Standard) prior to extraction.
    
  • Causality: The deuterated standard co-elutes with the analyte, experiencing identical ion suppression/enhancement. If the IS area drops by >30%, the system flags a matrix effect failure, validating the extraction efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 2

    
    L onto a sub-2 
    
    
    
    m C18 column. Elute using a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
  • Causality: The acidic modifier serves a dual purpose: it suppresses silanol interactions on the C18 stationary phase (sharpening peaks) and ensures >99% protonation of the pyridine nitrogen for maximum ESI+ sensitivity.

Step 3: Collision Energy (CE) Titration

  • Action: Program the quadrupole to isolate m/z 131.1. Ramp the CE from 10 eV to 40 eV in the collision cell.

  • Causality: The conjugated

    
    -system makes the molecule highly stable. A CE ramp identifies the exact inflection point where the precursor is depleted to 10% abundance, ensuring optimal generation of the m/z 104 and 78 product ions without over-fragmenting into useless baseline noise.
    

Step 4: Data Validation (The Self-Check)

  • Action: Calculate the ratio of the

    
     isotope peak (m/z 132.06) to the monoisotopic peak (m/z 131.06).
    
  • Causality: Because the molecule contains 8 carbon atoms, the

    
     peak must be approximately 8.8% of the base peak (8 carbons 
    
    
    
    1.1% natural
    
    
    abundance). A deviation of >20% from this theoretical ratio immediately flags the presence of an isobaric interference.

LCMS_Workflow A Sample Prep (+ IS Pyridine-d5) B LC Separation (C18, 0.1% FA) A->B C ESI+ Ionization [M+H]+ m/z 131 B->C D CID Fragmentation (CE: 15-30 eV) C->D E Data Validation (Isotope & MRM) D->E

Fig 1. Self-validating LC-MS/MS workflow for 3-(Pyridin-4-yl)acrylonitrile analysis.

Quantitative Spectral Data Summaries

To facilitate rapid method development, the expected mass spectral features are summarized below.

Table 1: High-Resolution ESI-MS/MS Data (Positive Ion Mode)

Conditions: Q-TOF Mass Spectrometer, 0.1% Formic Acid, CE = 25 eV.

Precursor m/zFragment m/zMass Loss (Da)Neutral LostStructural Assignment
131.0609104.050027.0109HCN

131.060978.034453.0265


(Pyridine Core)
78.034451.023527.0109HCN

(Ring Opening)
Table 2: GC-EI-MS (70 eV) Major Ions

Conditions: Single Quadrupole, 70 eV Electron Impact, Source Temp 230°C.

m/zRelative Abundance (%)AssignmentCausality of Formation
130 100 (Base Peak)

Extreme stability of the conjugated aromatic system prevents rapid dissociation.
103 ~45

High-energy expulsion of HCN from the acrylonitrile group or pyridine ring.
76 ~30

Sequential loss of two HCN molecules, leaving a stable hydrocarbon radical cation.
51 ~20

Deep-seated aromatic ring cleavage requiring high internal energy transfer.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Whitman College Chemistry. Chapter 2: Fragmentation and Interpretation of Spectra.[Link]

  • American Chemical Society (ACS). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.[Link]

  • American Institute of Physics (AIP). Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. Journal of Chemical Physics.[Link]

Sources

In-Depth Technical Guide: Physical Properties and Synthesis of 3-(Pyridin-4-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Core Relevance & Introduction

3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7) is a highly versatile building block in medicinal chemistry and organic synthesis. Characterized by its conjugated pyridine and nitrile moieties, it serves as a critical intermediate in the development of pyrimidinone-containing [1]. These antagonists are heavily investigated in drug development for their role in modulating energy homeostasis and managing diet-induced obesity.

Fundamental Physical and Chemical Properties

Understanding the physicochemical profile of 3-(pyridin-4-yl)acrylonitrile is essential for optimizing reaction conditions, purification workflows, and downstream biological assays.

PropertyValueContext & Causality
CAS Number 24490-79-7Unique registry identifier [2].
Molecular Formula C8H6N2Comprises a pyridine ring conjugated to an acrylonitrile group.
Molecular Weight 130.15 g/mol Low molecular weight, making it an ideal candidate for fragment-based drug design.
Melting Point 70–71 °CThe moderate melting point is driven by the planar trans-alkene configuration, which allows for efficient crystal lattice packing, reinforced by dipole-dipole interactions from the nitrile group.
Boiling Point 151–152 °C (at 10.5 Torr)The high boiling point under reduced pressure reflects strong intermolecular forces, primarily due to the highly polar cyano group and the hydrogen-bond accepting pyridine nitrogen.
Density 1.112 ± 0.06 g/cm³ (Predicted)Dense molecular packing facilitated by the rigid, planar structure.
pKa 4.40 ± 0.26 (Predicted)The basicity of the pyridine nitrogen is slightly attenuated compared to unsubstituted pyridine (pKa ~5.2) due to the electron-withdrawing nature of the conjugated cyano-vinyl group.

Synthesis Pathways & Experimental Protocols

While a standard Knoevenagel condensation between pyridine-4-carboxaldehyde and acetonitrile is possible, it often suffers from poor stereoselectivity and requires harsh basic conditions. To achieve high stereocontrol favoring the thermodynamically stable (E)-isomer, the Horner-Wadsworth-Emmons (HWE) olefination is the preferred methodology.

The HWE reaction utilizes diethyl (cyanomethyl)phosphonate. The bulky phosphonate ester dictates the stereochemical outcome, minimizing steric clashes in the transition state and overwhelmingly yielding the (E)-alkene.

SynthesisWorkflow R1 Pyridine-4-carboxaldehyde + Diethyl (cyanomethyl)phosphonate Base Addition of Base (t-BuOK) in dry THF at 0 °C R1->Base Rxn Olefination Reaction (Stirring at RT for 4h) Base->Rxn Deprotonation Quench Quench & Extraction (H2O / EtOAc) Rxn->Quench Completion Purify Column Chromatography (Hexane/EtOAc) Quench->Purify Organic Phase Prod 3-(Pyridin-4-yl)acrylonitrile (Target Product) Purify->Prod Pure (E)-Isomer

Workflow for the Horner-Wadsworth-Emmons synthesis of 3-(pyridin-4-yl)acrylonitrile.

Step-by-Step Methodology: Horner-Wadsworth-Emmons Olefination

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and stereochemical purity.

1. Preparation of the Phosphonate Carbanion:

  • Action: In an oven-dried, argon-purged round-bottom flask, dissolve diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Causality: Anhydrous THF prevents the premature quenching of the base. The 0 °C temperature controls the exothermic deprotonation, preventing unwanted side reactions.

  • Addition: Slowly add potassium tert-butoxide (t-BuOK, 1.2 equivalents) dropwise. Stir for 30 minutes.

  • Validation: The solution will transition to a pale yellow color, indicating the successful formation of the stabilized carbanion.

2. Olefination Reaction:

  • Action: Dissolve pyridine-4-carboxaldehyde (1.0 equivalent) in a minimal volume of anhydrous THF and add it dropwise to the carbanion solution at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Causality: The gradual warming allows the initial nucleophilic attack to proceed with high kinetic control, while the extended stirring at RT ensures the thermodynamically driven elimination of the water-soluble diethyl phosphate byproduct, securing the (E)-alkene geometry.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system. The disappearance of the aldehyde spot under UV light (254 nm) confirms reaction completion.

3. Quench and Extraction:

  • Action: Quench the reaction by adding saturated aqueous ammonium chloride (NH

    
    Cl).
    
  • Causality: The mild acidic quench neutralizes any remaining base without protonating the pyridine nitrogen (which would otherwise pull the product into the aqueous phase).

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), and concentrate under reduced pressure.

4. Purification and Characterization:

  • Action: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane to 60% EtOAc).

  • Validation: Confirm the (E)-geometry via

    
    H-NMR spectroscopy. The vinylic protons will display a large coupling constant (J ≈ 16 Hz), which is the definitive hallmark of a trans double bond.
    

Downstream Application: MCH R1 Antagonists

3-(Pyridin-4-yl)acrylonitrile is a core precursor in synthesizing pyrimidinone-containing antagonists targeting the Melanin-Concentrating Hormone Receptor 1 (MCH R1). MCH R1 is a G-protein-coupled receptor (GPCR) expressed in the hypothalamus, playing a pivotal role in feeding behavior and energy metabolism.

MCHR1Pathway MCH MCH Neuropeptide Receptor MCH R1 (GPCR) MCH->Receptor Binds Gi Gi Protein Receptor->Gi Couples Gq Gq Protein Receptor->Gq Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP Decreased cAMP AC->cAMP Downregulates Ca Ca2+ Release PLC->Ca Triggers Antagonist MCH R1 Antagonists Antagonist->Receptor Blocks

MCH R1 GPCR signaling pathway targeted by 3-(pyridin-4-yl)acrylonitrile derivatives.

By blocking MCH R1, these antagonists prevent the coupling of the receptor to Gi and Gq proteins, thereby modulating downstream adenylyl cyclase and phospholipase C activity. This pharmacological intervention is a validated strategy for developing anti-obesity therapeutics.

References

  • Hertzog, D. L., et al. "The discovery and optimization of pyrimidinone-containing MCH R1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2006. URL:[Link]

  • LookChem Database. "CAS No. 24490-79-7, 2-Propenenitrile,3-(4-pyridinyl)." URL:[Link]

A Comprehensive Guide to the Crystal Structure of 3-(pyridin-4-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, crystallization, and crystal structure of 3-(pyridin-4-yl)acrylonitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its solid-state architecture is paramount for predicting its physical properties and its interactions in complex systems.

Introduction: Significance of the Solid-State Structure

3-(pyridin-4-yl)acrylonitrile is a versatile organic compound featuring a pyridine ring linked to an acrylonitrile moiety. This combination of a hydrogen bond acceptor (the pyridine nitrogen) and a π-system makes it a valuable building block for more complex molecules, including pharmaceutical agents and functional materials. The spatial arrangement of molecules in the crystalline state, governed by intermolecular forces, dictates crucial bulk properties such as solubility, stability, and bioavailability. Therefore, a detailed crystallographic analysis is not merely an academic exercise but a foundational step in rational drug design and materials engineering. This guide will walk through the essential protocols for its synthesis and crystallization, culminating in a detailed analysis of its single-crystal X-ray structure.

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The reliable synthesis and subsequent crystallization are the most critical and often challenging preliminary steps in crystal structure determination.[1] A common and effective method for synthesizing acrylonitrile derivatives is the Knoevenagel condensation.[2][3]

Synthesis via Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. For 3-(pyridin-4-yl)acrylonitrile, the precursors are pyridine-4-carbaldehyde and malononitrile.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine or L-proline, to the mixture.[4][5] The catalyst facilitates the deprotonation of the active methylene compound, initiating the condensation.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, the reaction mixture is often cooled, and the resulting solid product is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-(pyridin-4-yl)acrylonitrile.

Causality Insight: The choice of a weak base is crucial. A strong base could lead to side reactions, while the absence of a catalyst would render the reaction impractically slow. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates product precipitation upon cooling.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is essential for X-ray diffraction analysis.[6] Slow evaporation is a widely used and effective technique for small molecules.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of the purified 3-(pyridin-4-yl)acrylonitrile in a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture) at a slightly elevated temperature.

  • Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. The solvent will slowly evaporate over several days to weeks, allowing large, well-ordered crystals to form.

Self-Validation: The quality of the crystals (clear, well-defined facets, and appropriate size >0.1 mm) is the primary indicator of a successful crystallization process.[7] The formation of powder or small needles suggests that the evaporation rate was too fast or the solution was not sufficiently pure.

Crystal Structure Determination: An X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][8] The overall workflow involves several key stages, from data collection to structure refinement.[9]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Recrystallization CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Deposition StructureRefinement->Validation

Caption: Workflow for Small Molecule X-ray Crystallography.

Analysis of the 3-(pyridin-4-yl)acrylonitrile Crystal Structure

While a specific CCDC entry for the unsubstituted 3-(pyridin-4-yl)acrylonitrile was not identified in the initial search, analysis of closely related structures, such as (E)-3-(pyridin-4-yl)acrylic acid, provides significant insight into the expected crystallographic features and intermolecular interactions.[10][11][12][13] For substituted analogs, detailed crystallographic data is available and serves as a strong predictive model.[14][15]

Crystallographic Data Summary

The data presented below is for a representative substituted acrylonitrile derivative, 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile, which contains the core pyridyl and acrylonitrile moieties.[15]

ParameterValue
Chemical FormulaC27H22N4O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.0233 (15)
b (Å)16.877 (3)
c (Å)17.013 (3)
β (°)101.021 (2)
Volume (ų)2261.2 (7)
Z4
Molecular Geometry and Conformation

In related structures, the molecule is often observed to be nearly planar.[12][14] This planarity is a result of the conjugated π-system extending from the pyridine ring through the acrylonitrile group. This conformational rigidity influences how the molecules can pack together in the crystal lattice.

Supramolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. In the solid state, it is highly likely to participate in C—H···N hydrogen bonds with neighboring molecules. In related structures, these interactions are key to forming chains or layered structures.[10][14] For instance, in (E)-3-(pyridin-4-yl)acrylic acid, strong O—H···N interactions link molecules into chains.[13]

  • π–π Stacking: The planar aromatic pyridine rings are expected to engage in π–π stacking interactions, further stabilizing the crystal lattice. These interactions are common in pyridyl derivatives and contribute to the formation of a three-dimensional supramolecular architecture.[10]

G cluster_0 Molecular Chain A cluster_1 Molecular Chain B mol1 Pyridine Ring N Acrylonitrile mol2 Pyridine Ring N Acrylonitrile mol1->mol2 C-H···N H-Bond mol3 Pyridine Ring N Acrylonitrile mol1:p->mol3:p mol4 Pyridine Ring N Acrylonitrile mol3->mol4 C-H···N H-Bond

Caption: Predicted Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development and Materials Science

The crystal structure provides critical insights:

  • Polymorphism Prediction: Understanding the primary intermolecular interactions allows researchers to anticipate the possibility of different crystalline forms (polymorphs), which can have dramatically different physical properties.

  • Solubility and Dissolution Rate: The strength of the crystal lattice, dictated by the intermolecular forces, directly impacts the energy required to dissolve the compound, affecting its bioavailability in a pharmaceutical context.

  • Material Design: For materials scientists, controlling the crystal packing through chemical modification can tune the optical and electronic properties of the material for applications in electronics and photonics.

Conclusion

The crystal structure of 3-(pyridin-4-yl)acrylonitrile, and its derivatives, is characterized by a planar molecular conformation and a robust network of C—H···N hydrogen bonds and π–π stacking interactions. A thorough understanding of this solid-state chemistry, achieved through the systematic application of synthesis, crystallization, and X-ray diffraction, is indispensable for the targeted development of new pharmaceuticals and advanced materials. The protocols and analyses presented in this guide offer a comprehensive framework for researchers in the field.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • (Z)-2-(4-Nitrophenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]acrylonitrile. (2018). IUCrData. Available at: [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. Available at: [Link]

  • X-ray Crystallography. Creative BioMart. Available at: [Link]

  • Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). USC Repositorio Institucional. Available at: [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). ResearchGate. Available at: [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. Available at: [Link]

  • Synthesis and Characterization of Novel Heteroarylacrylonitrile Derivatives Containing Pyrazole Scaffold. (2024). DergiPark. Available at: [Link]

  • Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds. (n.d.). Bentham Science. Available at: [Link]

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Available at: [Link]

  • CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • 3-(Pyridin-4-yl)acrylonitrile. MilliporeSigma. Available at: [Link]

  • 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile. (2018). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-(Pyridin-4-yl)acrylonitrile as a Strategic Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery and materials science, the rapid assembly of complex, functionalized heterocycles is heavily reliant on versatile, highly reactive building blocks. 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7) stands out as a premium intermediate due to its unique electronic topology.

The molecule features an


-unsaturated nitrile system conjugated directly to a 

-deficient pyridine-4-yl ring. This dual electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene [3]. Consequently, the

-carbon becomes exceptionally electrophilic, making the compound a highly active Michael acceptor and an excellent dipolarophile for 1,3-dipolar cycloadditions. This application note details the stereoselective synthesis of this building block and its subsequent application in generating medicinally relevant pyrazole scaffolds.

Mechanistic Insights: Controlling Reactivity and Regioselectivity

Stereocontrol in Precursor Synthesis

While standard Knoevenagel condensations between pyridine-4-carboxaldehyde and acetonitrile (or cyanoacetic acid) can yield the target building block, they frequently produce a difficult-to-separate mixture of (E) and (Z) isomers [2]. Because stereochemical purity is critical for consistent reaction kinetics in downstream cycloadditions, the Horner-Wadsworth-Emmons (HWE) olefination is the superior synthetic choice [1]. By utilizing diethyl cyanomethylphosphonate, the reaction proceeds through a rigid oxaphosphetane intermediate that selectively collapses to yield exclusively the (E)-isomer.

Regioselectivity in Cyclocondensations

When (E)-3-(pyridin-4-yl)acrylonitrile is reacted with bis-nucleophiles like hydrazine, the reaction is entirely regioselective. According to Hard-Soft Acid-Base (HSAB) theory, the


-carbon acts as a "soft" electrophile, while the nitrile carbon is a "hard" electrophile. The primary amine of hydrazine preferentially attacks the softer 

-carbon via an aza-Michael addition. Subsequent intramolecular cyclization of the secondary amine onto the harder nitrile carbon, followed by aromatization, strictly yields 3-amino-5-(pyridin-4-yl)pyrazoles, completely avoiding the isomeric 5-amino-3-(pyridin-4-yl)pyrazoles.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Stereoselective Synthesis of (E)-3-(Pyridin-4-yl)acrylonitrile

Objective: Synthesize the core building block via HWE olefination with high (E)-selectivity.

Materials:

  • Pyridine-4-carboxaldehyde (1.0 equiv) [1]

  • Diethyl cyanomethylphosphonate (1.1 equiv) [1]

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Carbanion Generation: Suspend NaH in anhydrous THF under an inert argon atmosphere and cool to 0 °C using an ice bath. Causality: Cooling controls the exothermic deprotonation and prevents the degradation of the phosphonate carbanion.

  • Phosphonate Addition: Add diethyl cyanomethylphosphonate dropwise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the stabilized carbanion.

  • Aldehyde Addition: Dissolve pyridine-4-carboxaldehyde in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (TLC): Check reaction progress via Thin Layer Chromatography (Eluent: Hexane/EtOAc 1:1). The disappearance of the UV-active aldehyde spot (lower

    
    ) and the appearance of a new, highly UV-active product spot (higher 
    
    
    
    ) validates conversion.
  • Quenching & Workup: Quench the reaction strictly with saturated aqueous

    
    . Causality: A buffered quench prevents base-catalyzed hydrolysis of the newly formed nitrile group. Extract with EtOAc (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from ethanol to afford (E)-3-(pyridin-4-yl)acrylonitrile as a pale yellow solid.

Protocol 2: Synthesis of 5-(Pyridin-4-yl)-1H-pyrazol-3-amine

Objective: Convert the building block into a functionalized pyrazole via cyclocondensation.

Materials:

  • (E)-3-(Pyridin-4-yl)acrylonitrile (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 2.0 equiv)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve (E)-3-(pyridin-4-yl)acrylonitrile in absolute ethanol. Causality: Ethanol is selected as it solubilizes both the organic nitrile and the aqueous hydrazine while supporting the reflux temperatures required to drive the cyclization.

  • Nucleophile Addition: Add hydrazine hydrate dropwise at room temperature.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

  • Self-Validation (Precipitation): Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. The successful formation of the pyrazole is self-validating; the product will spontaneously crystallize out of the ethanolic solution due to its lower solubility compared to the starting materials.

  • Isolation: Isolate the product via vacuum filtration, wash the filter cake with ice-cold ethanol to remove unreacted hydrazine, and dry under a high vacuum to yield the pure 5-(pyridin-4-yl)-1H-pyrazol-3-amine.

Quantitative Data: Reactivity Profile

The table below summarizes the validated reaction profiles of 3-(pyridin-4-yl)acrylonitrile when subjected to various classes of nucleophiles, demonstrating its versatility.

NucleophileReaction TypeCatalyst / ConditionsMajor Product ScaffoldTypical Yield (%)
Hydrazine hydrate CyclocondensationEtOH, Reflux, 4h5-(Pyridin-4-yl)-1H-pyrazol-3-amine82–88%
Malononitrile Michael AdditionPiperidine (cat.), EtOH, RT2-(2-Cyano-1-(pyridin-4-yl)ethyl)malononitrile75–80%
Thiophenol Thia-Michael Addition

(cat.), DCM, RT
3-(Phenylthio)-3-(pyridin-4-yl)propanenitrile90–95%
Hydroxylamine 1,3-Dipolar CycloadditionNaOH, EtOH/

, Reflux
5-(Pyridin-4-yl)isoxazol-3-amine65–70%

Pathway Visualization

The following diagram maps the synthetic workflow, illustrating how the core building block acts as a central hub for divergent heterocyclic synthesis.

G A Pyridine-4-carboxaldehyde + Diethyl cyanomethylphosphonate B (E)-3-(Pyridin-4-yl)acrylonitrile (Core Building Block) A->B HWE Olefination (Base, THF) C 5-(Pyridin-4-yl)-1H-pyrazol-3-amine (via Hydrazine) B->C Cyclocondensation (NH2NH2, EtOH) D Michael Adducts (via Thiols/Amines) B->D Conjugate Addition (Base cat.) E Isoxazoles (via Hydroxylamine) B->E 1,3-Dipolar Cycloaddition

Caption: Workflow for the synthesis and divergent functionalization of 3-(pyridin-4-yl)acrylonitrile.

References

  • Alfa Aesar Chemicals - NEWPAGES. (Source for reagent availability: Pyridine-4-carboxaldehyde and Diethyl cyanomethylphosphonate). Available at:[Link]

  • Multicomponent Reactions. Edited by Jieping Zhu, Hugues Bienaymé. Chemistry and Chemists. (Source detailing Knoevenagel condensation limits and multicomponent assembly involving pyridine-4-carboxaldehyde). Available at: [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, ACS Publications. (Source detailing the electronic properties and functionalization of pyridine rings via condensation). Available at: [Link]

Application Note: 3-(Pyridin-4-yl)acrylonitrile Derivatives as Microtubule-Destabilising Agents (MDAs)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

In the landscape of targeted oncology, the microtubule (MT) cytoskeleton remains one of the most validated targets for antimitotic therapy. Microtubule-targeting agents are broadly classified into Microtubule-Stabilising Agents (MSAs, e.g., taxanes) and Microtubule-Destabilising Agents (MDAs, e.g., vinca alkaloids and colchicine). Recently, acrylonitrile derivatives have emerged as a highly potent class of Colchicine-Binding Site Inhibitors (CBSIs) .

Specifically, the 3-(pyridin-4-yl)acrylonitrile pharmacophore offers unique structural advantages for drug development. The acrylonitrile double bond acts as a rigid linker, locking the molecule into an optimal E or Z conformation. This rigidity minimizes the entropic penalty upon binding to the


-tubulin subunit. Furthermore, the 4-pyridyl moiety serves as a critical hydrogen bond acceptor, interacting directly with key residues (such as Lys352 and Val238) within the hydrophobic colchicine-binding pocket of tubulin . By occupying this intrasubunit interface, 3-(pyridin-4-yl)acrylonitriles prevent the curved tubulin heterodimer from adopting the straight conformation required for MT assembly, leading to mitotic spindle failure, G2/M phase arrest, and ultimately, apoptosis .

MOA A 3-(Pyridin-4-yl) acrylonitrile B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Prevents assembly D Microtubule Network Collapse C->D Destabilizes E G2/M Phase Arrest D->E Spindle Failure F Apoptosis (Cell Death) E->F Triggers

Figure 1: Mechanistic pathway of 3-(Pyridin-4-yl)acrylonitrile inducing apoptosis via MT destabilization.

Quantitative Efficacy Profile

To contextualize the potency of 3-(pyridin-4-yl)acrylonitrile derivatives, the following table summarizes representative in vitro efficacy data compared against standard clinical controls. The data reflects the typical sub-micromolar to nanomolar potency observed in this class of heteroaryl-acrylonitriles .

Compound ClassTarget SiteTubulin Polymerization IC₅₀ (µM)HeLa Cytotoxicity IC₅₀ (nM)K562 Cytotoxicity IC₅₀ (nM)
3-(Pyridin-4-yl)acrylonitriles Colchicine Site0.6 – 2.515 – 12020 – 150
Colchicine (Control MDA)Colchicine Site~1.2~10~15
Paclitaxel (Control MSA)Taxane SiteN/A (Stabilizer)~2.5~3.0

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug characterization requires assays that are inherently self-validating. The following protocols are engineered to elucidate the precise mechanism of action of 3-(pyridin-4-yl)acrylonitrile derivatives while eliminating experimental artifacts.

Protocol A: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This cell-free assay directly measures the compound's ability to inhibit the nucleation and elongation phases of tubulin assembly.

Causality & Rationale: We utilize a PEM Buffer (PIPES, EGTA, MgCl₂). Why? PIPES maintains physiological pH without chelating essential metals. EGTA specifically chelates Ca²⁺, a potent endogenous inhibitor of tubulin polymerization, ensuring that spontaneous assembly is not artificially suppressed. Mg²⁺ is an essential cofactor for GTP binding at the exchangeable E-site of


-tubulin. The addition of GTP  provides the necessary thermodynamic energy for the addition of tubulin heterodimers to the growing "plus" end of the microtubule.

Self-Validating System: The assay must include three parallel conditions: a vehicle control (baseline dynamic instability), Paclitaxel (positive control for accelerated Vmax), and Colchicine (positive control for depressed Vmax). If the controls do not diverge significantly from the vehicle, the tubulin batch is degraded, invalidating the run.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure, unlabeled + fluorophore-labeled reporter) in ice-cold PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Compound Plating: Pre-warm a 96-well half-area black microplate to 37°C. Add 5 µL of the 3-(pyridin-4-yl)acrylonitrile test compound (at varying concentrations: 0.1, 1, 10 µM), alongside Vehicle (DMSO < 1%), Colchicine (3 µM), and Paclitaxel (3 µM).

  • Reaction Initiation: Rapidly add 45 µL of the tubulin-GTP mixture to each well using a multi-channel pipette to initiate polymerization.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader maintained at 37°C. Read fluorescence (Excitation 340 nm / Emission 410 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization,

    
    RFU/min) during the linear growth phase. Determine the IC₅₀ by plotting Vmax against the log concentration of the test compound.
    

Workflow S1 1. Reagent Preparation Tubulin, GTP, Fluorophore in PEM Buffer S2 2. Compound Addition Add MDA Test Compound & Controls S1->S2 S3 3. Kinetic Incubation 37°C, Read Fluorescence (Ex 340/Em 410nm) S2->S3 S4 4. Data Analysis Calculate Vmax & IC50 S3->S4

Figure 2: Step-by-step workflow for the in vitro fluorescence-based tubulin polymerization assay.

Protocol B: Cell Cycle Analysis via Flow Cytometry

To confirm that the in vitro tubulin inhibition translates to cellular antimitotic activity, we assess the cell cycle distribution.

Causality & Rationale: MDAs prevent the formation of the mitotic spindle. The cell's Spindle Assembly Checkpoint (SAC) detects unattached kinetochores and halts the cell cycle in the G2/M phase. We use Propidium Iodide (PI) to quantify DNA content. However, PI intercalates into both DNA and RNA. Therefore, RNase A treatment is absolutely critical; without it, the fluorescence signal overestimates nucleic acid content, blurring the distinct 2n (G1 phase) and 4n (G2/M phase) peaks.

Step-by-Step Methodology:

  • Treatment: Seed HeLa cells at

    
     cells/well in 6-well plates. Treat with the test compound (at 1x and 5x the cytotoxicity IC₅₀) for 24 hours.
    
  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Wash cells twice with cold PBS. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), capturing at least 10,000 single-cell events. A successful MDA will show a massive accumulation of the 4n population (>70% cells in G2/M) compared to the asynchronous vehicle control.

Protocol C: Immunofluorescence Confocal Microscopy

Flow cytometry proves G2/M arrest, but visual confirmation is required to prove the arrest is due to cytoskeletal collapse rather than DNA damage.

Causality & Rationale: For tubulin staining, Cold Methanol Fixation (-20°C) is vastly superior to Paraformaldehyde (PFA). PFA cross-links proteins, which can mask the delicate


-tubulin epitope and create high background fluorescence. Cold methanol simultaneously precipitates proteins and extracts membrane lipids, perfectly preserving the filamentous architecture of the microtubule lattice for high-resolution confocal imaging.

Step-by-Step Methodology:

  • Seeding: Grow cells on sterile glass coverslips in 24-well plates. Treat with the test compound for 16 hours.

  • Fixation: Aspirate media and immediately submerge coverslips in pre-chilled (-20°C) 100% methanol for 5 minutes at -20°C.

  • Rehydration & Blocking: Wash 3x with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody: Incubate with mouse anti-

    
    -tubulin monoclonal antibody (1:500 in 1% BSA) overnight at 4°C in a humidified chamber.
    
  • Secondary Antibody: Wash 3x with PBS. Incubate with Alexa Fluor 488-conjugated anti-mouse IgG (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.

  • Mounting & Imaging: Mount coverslips using an anti-fade mounting medium. Image using a confocal laser scanning microscope. Validation Check: Untreated cells must exhibit a fine, web-like filamentous network radiating from the microtubule-organizing center (MTOC). MDA-treated cells will exhibit diffuse cytoplasmic fluorescence or fragmented tubulin aggregates, alongside condensed, multinucleated DAPI staining.

References

  • Title: N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation Source: Scientific Reports / PMC URL: [Link]

  • Title: Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PMC URL: [Link]

  • Title: 3-Aryl-2-[1H-benzotriazol-1-yl]acrylonitriles: A Novel Class of Potent Tubulin Inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

3-(pyridin-4-yl)acrylonitrile as a precursor for bipyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Pyridin-4-yl)acrylonitrile as a Strategic Precursor for Bipyridine Synthesis

Mechanistic Rationale & Precursor Dynamics

Bipyridines are privileged scaffolds in medicinal chemistry and materials science, serving as crucial pharmacophores in kinase inhibitors and as robust metal-chelating agents[1]. The modular synthesis of highly functionalized bipyridines remains a priority in drug development. Among available building blocks, 3-(pyridin-4-yl)acrylonitrile stands out as an exceptionally versatile α,β-unsaturated nitrile.

Chemically, it acts as a highly electrophilic Michael acceptor. The electron-withdrawing nature of both the nitrile group and the 4-pyridyl ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to nucleophilic attack. When subjected to a modified Kröhnke-type multicomponent synthesis, 3-(pyridin-4-yl)acrylonitrile reacts with pyridinium ylides and an ammonia source to construct a new pyridine ring, yielding 2,4'-bipyridine-3-carbonitrile derivatives[2]. This cascade is highly atom-economical and thermodynamically driven by the final aromatization step, which expels a pyridine leaving group and water[3].

Reaction Pathway & Visualization

The synthesis follows a highly ordered, self-assembling cascade:

  • Ylide Formation : Ammonium acetate acts as a mild base, deprotonating the N-phenacylpyridinium salt to generate a nucleophilic ylide.

  • Michael Addition : The ylide attacks the β-carbon of 3-(pyridin-4-yl)acrylonitrile.

  • Cyclization : Ammonia condenses with the carbonyl group, followed by intramolecular cyclization onto the nitrile-adjacent reactive centers.

  • Aromatization : The elimination of water and the pyridinium moiety drives the formation of the fully aromatic bipyridine core.

KrohnkeMechanism A 3-(pyridin-4-yl)acrylonitrile (Michael Acceptor) D Michael Adduct Intermediate A->D Michael Addition B Pyridinium Salt (Enolate Precursor) B->D C Ammonium Acetate (NH3 Source & Base) E Dihydropyridine Intermediate C->E D->E + NH3 Condensation & Cyclization F 2,4'-Bipyridine-3-carbonitrile (Target Scaffold) E->F -H2O, -Pyridine (Aromatization)

Mechanistic pathway of the Kröhnke-type multicomponent bipyridine synthesis.

Experimental Protocol: Multicomponent Bipyridine Assembly

Objective : To synthesize 2-phenyl-4-(pyridin-4-yl)pyridine-3-carbonitrile using a self-validating multicomponent reaction system.

Reagents :

  • 3-(Pyridin-4-yl)acrylonitrile (1.0 mmol)

  • N-(2-oxo-2-phenylethyl)pyridinium bromide (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Glacial acetic acid (10 mL)

Step-by-Step Methodology :

  • Preparation of the Reaction Matrix : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(pyridin-4-yl)acrylonitrile (1.0 mmol) and N-(2-oxo-2-phenylethyl)pyridinium bromide (1.0 mmol) in 10 mL of glacial acetic acid.

    • Causality: Acetic acid serves as a protic solvent that enhances the electrophilicity of the carbonyl group for subsequent imine formation and easily dissolves the highly polar intermediates.

  • Addition of the Nitrogen Source : Add ammonium acetate (10.0 mmol) in a single portion.

    • Causality: A 10-fold excess of NH₄OAc is critical. It acts as a buffer to generate the active pyridinium ylide and shifts the equilibrium of the condensation step forward by providing a high local concentration of ammonia[2].

  • Thermal Activation : Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4-6 hours.

    • Causality: While the initial Michael addition occurs rapidly at lower temperatures, the subsequent cyclization and aromatization (elimination of pyridine) possess high activation barriers requiring sustained thermal energy.

  • In-Process Monitoring (Self-Validation) : Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Cue: The starting nitrile is highly UV-active at 254 nm. The successful formation of the bipyridine product is validated by the appearance of a new spot exhibiting intense blue fluorescence under 365 nm UV light, which is characteristic of the extended conjugated bipyridine system.

  • Isolation and Purification : Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. Neutralize slowly with aqueous ammonia (28%) until pH 7-8 is reached.

    • Validation Cue: The neutralization induces the immediate precipitation of the bipyridine product, which is insoluble in neutral aqueous media.

  • Recovery : Filter the resulting precipitate under vacuum, wash sequentially with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry under high vacuum to afford the pure 2,4'-bipyridine derivative.

Quantitative Optimization of Reaction Parameters

The following table summarizes the quantitative optimization of the reaction conditions, highlighting the causality between the physicochemical environment and the final bipyridine yield.

SolventTemperatureNH₄OAc EquivalentsYield (%)Mechanistic Observation & Causality
EthanolReflux (78 °C)1.5 eq45%Incomplete cyclization; insufficient protic assistance and low temperature stall the reaction at the Michael adduct stage.
Acetic Acid80 °C5.0 eq65%Slower reaction rate; intermediate dihydropyridines detected via LC-MS due to incomplete aromatization.
Acetic Acid Reflux (118 °C) 10.0 eq 88% Optimal conditions; excess NH₃ drives imine formation, while high thermal energy ensures complete elimination of pyridine.
DMF120 °C5.0 eq30%Poor yield; the aprotic nature of DMF fails to facilitate the crucial dehydration step during aromatization.

Downstream Utility in Drug Development

The resulting 2,4'-bipyridine-3-carbonitriles are not merely end products; they act as versatile synthetic hubs. The cyano group at the 3-position is strategically positioned for further late-stage functionalization. It can be converted into a primary amine via reduction, hydrolyzed to an amide, or reacted with sodium azide to form a tetrazole. Tetrazoles are classic bioisosteres for carboxylic acids, used extensively by medicinal chemists to improve the metabolic stability and pharmacokinetic profiles of drug candidates without sacrificing target binding affinity.

References[1] Title: Recent Progress on the Synthesis of Bipyridine Derivatives. Source: NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxCREbgUSwitlGeFm9NGV_Xp1uAB84O_xMlo5RD9BlrwEXFyaTAd78u5ybyth9yQMmFNva8DxC11Tp4HqmiBK3vine4BlMkUtwr7Y839_vTmMdbRXWdQRyKZ_b7EluVFx-5EEEPbBQMPv4o4s=[2] Title: InCl3 mediated one-pot synthesis of indol-3-yl pyridine and 2,2′-bipyridine derivatives through multi-component reaction. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcsTWcUhzPLQG0oofwTK9MNIXnnHtPhzqbvoeFlcOHDoArTNa8_eoI5Loh_dvrA-G86yL6uxDiwP2Y-UJUp2GLSVwLAtuLYb9ewn7BN60keezF-1UsOAJAst4oFWNuuYkUgG33icTJxmSQNWCSPWSEWn7eR8wAaj1ZdXuVN_RpABd7xmy6g5chumjPekoqiVDYBb7B_Klvk-zi_CsuISX1QfFiRqhpXLI50G_ubCuImQlPwnAmELUyY4xcHLsPjUJ1fa2sWVBfEbcCh8VIbkwcn04nDE5KfeqCLTvbYOIBsqI1eJ2P[3] Title: The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Source: IntechOpen. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdrLir977cfesMPPUbvnqMG2AwKwap8Xr2R0bpLHghQGjE9GPbsi8ZppfD57x-4dC-5L1-X7ogpXk9XLYoEW_OrvNyBZ4FMY7hcn7S0YfytuZPwIwx3pRN1mxcwySSDj_UQCo=

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Pyridin-4-yl)acrylonitrile and Side Product Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering severe bottlenecks during the downstream processing of pyridine-containing acrylonitriles. The synthesis of 3-(pyridin-4-yl)acrylonitrile—typically achieved via the Knoevenagel condensation of pyridine-4-carboxaldehyde with active methylene compounds [1]—generates a highly reactive, basic, and isomerically complex crude mixture.

This guide is designed to move beyond basic protocols by explaining the causality behind purification failures and providing self-validating methodologies to ensure scientific integrity and high-yield recovery.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Persistent Pyridine and Unreacted Aldehyde Contamination

Q: My crude reaction mixture contains large amounts of residual pyridine (used as a solvent/catalyst) and unreacted pyridine-4-carboxaldehyde. Standard aqueous workup isn't removing it, and acid washing degrades my product. How do I purge these?

A: Pyridine and pyridine-4-carboxaldehyde are highly water-soluble but partition heavily into organic solvents during standard extraction. While washing with 1M HCl protonates the pyridine ring to force it into the aqueous phase, the highly electrophilic nitrile group in your product is susceptible to acid-catalyzed hydration.

The Expert Solution: Utilize transition metal coordination chemistry. Washing the organic layer with a 10% aqueous Copper(II) sulfate (CuSO


) solution forces pyridine to act as a ligand, forming a highly water-soluble tetrapyridinecopper(II) complex (

). This complexation drastically shifts the partition coefficient, pulling the pyridine out of the organic layer. This method is self-validating : the aqueous layer will turn a vivid, deep purple. You simply repeat the wash until the aqueous layer remains the pale blue of uncomplexed CuSO

, providing immediate visual confirmation that the pyridine has been entirely purged [2], [3].
Issue 2: Severe Streaking on Silica Gel

Q: I am observing severe tailing on normal-phase silica gel TLC, and my isolated yield is low due to material irreversibly binding to the column. How do I resolve this?

A: The causality here lies in acid-base interactions. Standard silica gel contains surface silanol groups (Si-OH) with a pK


 of ~4.5, acting as Brønsted acids. The nitrogen atom on your pyridine ring (pK

~5.2) acts as a base. As your product travels down the column, it continuously undergoes protonation/deprotonation with the stationary phase, leading to severe streaking and irreversible adsorption.

The Expert Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the packed column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. The TEA competitively binds to and caps the acidic silanol sites. Alternatively, switch your stationary phase entirely to Basic Alumina (Al


O

)
, which repels the basic pyridine ring and allows for sharp, well-resolved elution bands.
Issue 3: Separation of E and Z Isomers

Q: My NMR shows a mixture of E and Z isomers of 3-(pyridin-4-yl)acrylonitrile. Standard column chromatography is not separating them. How can I isolate the pure E-isomer?

A: While the Knoevenagel condensation typically favors the thermodynamically stable E-isomer, Z-isomers frequently form via thermal equilibration or photoisomerization [5]. Because the E and Z isomers of this molecule possess nearly identical dipole moments and polarities, standard silica chromatography is blind to the difference.

The Expert Solution: Employ Argentation (Silver-Ion) Chromatography . Silver ions (Ag


) reversibly form 

-complexes with alkene double bonds. The steric hindrance around the double bond differs significantly between the isomers. In the E-isomer, the bulky pyridine and nitrile groups restrict access to the

-cloud. In the Z-isomer, one face of the alkene is completely exposed, allowing for a much stronger Ag

coordination. Consequently, the E-isomer elutes rapidly, while the Z-isomer is selectively retained [4].

Part 2: Experimental Protocols

Protocol A: Copper-Assisted Aqueous Workup for Pyridine Removal

This protocol provides a self-validating workflow to remove basic nitrogenous impurities without acidic degradation.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) using a ratio of 10 mL solvent per 1 g of crude material.

  • Preparation: Prepare a 10% (w/v) aqueous solution of Copper(II) sulfate pentahydrate (CuSO

    
    H
    
    
    
    O).
  • Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the 10% CuSO

    
     solution.
    
  • Validation: Shake vigorously and vent. Allow the layers to separate. The lower aqueous layer will turn deep purple/violet, indicating the successful sequestration of pyridine into the

    
     complex.
    
  • Iteration: Drain the aqueous layer. Repeat steps 3 and 4 with fresh CuSO

    
     solution. Continue this process until the aqueous layer remains pale blue (the natural color of the copper sulfate solution).
    
  • Finalization: Wash the organic layer once with saturated NaCl (brine) to remove residual water, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Argentation Chromatography for E/Z Separation

Use this protocol when isomeric purity is critical for downstream pharmaceutical applications.

  • Stationary Phase Preparation: Prepare a 10% w/w AgNO

    
    -impregnated silica gel. Dissolve 10g of AgNO
    
    
    
    in 50 mL of acetonitrile. Add 90g of standard silica gel (230-400 mesh) to create a slurry.
  • Drying: Evaporate the solvent using a rotary evaporator in the dark. Dry the resulting powder in an oven at 120°C for 12 hours. Crucial: Protect the silica from light using aluminum foil to prevent the photoreduction of Ag

    
     to elemental silver (blackening).
    
  • Column Packing: Pack the column using the argentation silica with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 80:20).

  • Elution: Load the E/Z isomer mixture. Elute under isocratic conditions. The sterically hindered E-isomer will elute first, followed by the strongly coordinated Z-isomer.

Part 3: Data Presentation

Table 1: Quantitative Comparison of Pyridine Removal Techniques

Purification TechniqueRemoval EfficiencyProduct Loss RiskVisual Validation Mechanism
Vacuum Distillation60 - 75%High (Thermal degradation)None
Acid Wash (1M HCl)> 95%High (Nitrile hydrolysis)pH paper testing
CuSO

Wash
> 99% Low (Neutral conditions) Colorimetric (Purple

Pale Blue)
Azeotropic Distillation80 - 90%ModerateNone

Table 2: Chromatographic Retention Behavior of 3-(Pyridin-4-yl)acrylonitrile Isomers

Stationary PhaseMobile PhaseE-Isomer Retention Factor (

)
Z-Isomer Retention Factor (

)
Resolution (

)
Standard Silica GelHexane:EtOAc (1:1)0.45 (Streaking)0.45 (Streaking)0.0 (Co-elution)
TEA-Treated SilicaHexane:EtOAc (1:1) + 1% TEA0.52 (Sharp)0.50 (Sharp)< 0.5 (Poor)
10% Ag

-Silica
Hexane:EtOAc (8:2) 0.60 0.25 > 2.0 (Baseline)

Part 4: Mandatory Visualizations

Workup Crude Crude Reaction Mixture (Product + Pyridine) AddCu Add 10% aq. CuSO4 & Extract Crude->AddCu OrgLayer Organic Layer (Product) AddCu->OrgLayer AqLayer Aqueous Layer [Cu(py)4]2+ (Purple) AddCu->AqLayer CheckColor Is Aq. Layer Purple? OrgLayer->CheckColor WashAgain Repeat CuSO4 Wash CheckColor->WashAgain Yes Dry Dry over Na2SO4 & Concentrate CheckColor->Dry No (Pale Blue) WashAgain->AddCu

Workflow for the copper-assisted removal of pyridine from crude reaction mixtures.

EZ_Separation Mixture E/Z Isomer Mixture AgColumn Silver-Ion (Ag+) Chromatography Mixture->AgColumn Z_Isomer Z-Isomer (Stronger Ag+ π-complex) AgColumn->Z_Isomer Exposed π-bond Face E_Isomer E-Isomer (Weaker Ag+ π-complex) AgColumn->E_Isomer Sterically Hindered π-bond EluteZ Elutes Second (Higher Retention) Z_Isomer->EluteZ EluteE Elutes First (Lower Retention) E_Isomer->EluteE

Mechanism of differential retention for E/Z isomers using silver-ion chromatography.

References

  • Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]

  • Title: Remove Sticky Reagents (Workup Troubleshooting) Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: What is best method to remove pyridine from a reaction mixture? Source: ResearchGate URL: [Link]

  • Title: Method of separating E and Z isomers of an alkene alcohol and derivatives thereof (US Patent 7332092B2)
  • Title: HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids Source: University of Helsinki (Helda Repository) URL: [Link]

3-(Pyridin-4-yl)acrylonitrile reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid The synthesis of (E)-3-(pyridin-4-yl)acrylic acid compound was performed following the procedure reported by Kudelko et al. (2015 ▸) for the synthesis of 3-(pyridyl)acrylic acids (Fig. 4 ▸). In a 25 mL flat-bottomed flask, 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridincarboxyaldehyde (0.33 5 mmol) were mixed with 2 ml of pyridine. The reaction mixture was refluxed under constant stirring for 3 h. The reaction synthesis was ice-cooled, and then drops of 37% HCl were added until precipitate formation was observed. The obtained solid was separated by filtration and washed with acetone. [Link] A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications This paper reports a study of the facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds like malononitrile, cyanoacetamide, ethyl cyanoacetate, and methyl cyanoacetate. The reaction occurs in a H2O:EtOH mixture at room temperature to give high yields of electron-deficient alkenes with E-selectivity. Keywords: Active methylene compounds, Catalyst-free, Knoevenagel condensation, Pyridinecar

workup procedure for 3-(pyridin-4-yl)acrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 3-(pyridin-4-yl)acrylonitrile .

As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository specifically for researchers and drug development professionals. The synthesis of this molecule—typically achieved via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation—presents a unique downstream challenge. You are dealing with a molecule that is simultaneously a basic heteroaromatic (pyridine) and a reactive Michael acceptor (acrylonitrile).

Standard workup procedures often lead to poor yields, intractable emulsions, or unexpected polymerization. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, highly optimized workup system.

Process Visualization: Optimized Workup Pathway

The following workflow illustrates the critical path for isolating the product while avoiding the thermodynamic traps associated with pyridine-alkenyl-nitrile derivatives.

WorkupPathway Reaction Crude Reaction Mixture (HWE or Knoevenagel) Quench 1. pH-Controlled Quench Sat. NH4Cl / NaHCO3 (pH 8) Reaction->Quench Cool to 0°C Extract 2. Solvent Extraction EtOAc (3x) Quench->Extract Prevent Pyridine Protonation Wash 3. Aqueous Wash Brine (Osmotic Drying) Extract->Wash Organic Phase Dry 4. Desiccation Anhydrous Na2SO4 Wash->Dry Remove Emulsions Concentrate 5. Solvent Removal Rotary Evaporation (<40°C) Dry->Concentrate Filter off Salts Purify 6. Isolation Recrystallization (EtOAc/Hexane) Concentrate->Purify Crude Solid/Oil

Figure 1: Optimized downstream workup workflow for 3-(pyridin-4-yl)acrylonitrile isolation.

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to ensure high recovery of 3-(pyridin-4-yl)acrylonitrile from a standard crude reaction mixture. Every step includes a built-in physical check to validate the chemical state of your system.

Step 1: pH-Controlled Quenching

  • Action: Transfer the crude reaction flask to an ice bath (0 °C). Slowly add saturated aqueous ammonium chloride (

    
    ) dropwise. Once gas evolution ceases, add saturated sodium bicarbonate (
    
    
    
    ) until the aqueous layer tests at pH 8.0–8.5.
  • Self-Validation: The cessation of bubbling physically confirms the complete destruction of unreacted hydrides or alkoxide bases. The pH paper reading of 8 validates the optimal thermodynamic state for the product.

  • Causality: The pyridine nitrogen has a conjugate acid pKa of ~5.2. If you quench with a strong acid (like

    
    ), the pyridine protonates into a highly water-soluble pyridinium salt, causing your product to be lost in the aqueous waste. A buffered pH of ~8 ensures the molecule remains in its lipophilic free-base form1[1].
    

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

  • Self-Validation: A sharp, rapid phase separation indicates that phosphate byproducts (from HWE) or piperidine salts (from Knoevenagel) are successfully partitioned into the aqueous layer.

  • Causality: EtOAc possesses the precise dipole moment required to solvate both the polar nitrile group and the heteroaromatic ring, outperforming less polar solvents like dichloromethane or diethyl ether for this specific scaffold.

Step 3: Osmotic Washing

  • Action: Wash the combined organic layers with saturated aqueous

    
     (brine) at 20% of the total organic volume.
    
  • Causality: Brine reduces the solubility of EtOAc in water and draws out dissolved micro-droplets of water via osmotic pressure, effectively pre-drying the organic layer and breaking any residual micro-emulsions.

Step 4: Desiccation

  • Action: Add anhydrous sodium sulfate (

    
    ) to the organic phase. Swirl the flask.
    
  • Self-Validation: The transition of the drying agent from clumping at the bottom of the flask to a free-flowing powder visually confirms that all microscopic water has been absorbed.

  • Causality:

    
     is strictly preferred over 
    
    
    
    . Magnesium ions (
    
    
    ) act as strong Lewis acids and can coordinate with the basic lone pair of the pyridine nitrogen, pulling your product into the solid drying agent matrix and severely reducing your isolated yield.

Step 5: Concentration and Isolation

  • Action: Filter the organic layer and concentrate via rotary evaporation with the water bath set strictly below 40 °C.

  • Causality: The isolated product, (2Z)-3-(4-pyridyl)acrylonitrile, is highly crystalline 2[2]. However, the electron-deficient acrylonitrile moiety is a reactive Michael acceptor. Elevated temperatures in the presence of trace impurities can induce autooxidation or anionic polymerization 3[3].

Quantitative Process Parameters

To ensure reproducibility, adhere to the following strictly defined physicochemical parameters during your workup:

ParameterTarget ValueMechanistic Rationale
Aqueous Phase pH 7.5 – 8.5Prevents protonation of the pyridine nitrogen (

), guaranteeing partitioning into the organic phase.
Extraction Solvent Ethyl Acetate (EtOAc)Optimal dielectric constant for extracting the polar nitrile and basic pyridine without pulling highly polar phosphate salts.
Brine Wash Volume 10-20% of Organic VolMaximizes osmotic drying while preventing the precipitation of salts inside the separatory funnel.
Drying Agent Anhydrous

Avoids Lewis acid-base coordination between

and the pyridine lone pair.
Evaporation Temp

°C
Prevents thermal degradation or polymerization of the reactive Michael acceptor moiety.
Chromatography Additive 1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica gel, preventing severe tailing of the basic product.

Troubleshooting & FAQs

Q: Why is my isolated yield exceptionally low after the aqueous extraction? A: You likely over-acidified the reaction during the quench. If you used a strong acid (e.g.,


) to neutralize the base (

or

), the pyridine nitrogen protonated, forming a water-soluble pyridinium salt. Solution: Always adjust the aqueous phase pH to 7.5–8.5 using saturated aqueous

before extraction to ensure the pyridine is in its neutral free-base form.

Q: I am experiencing severe tailing and irreversible binding during silica gel chromatography. How do I fix this? A: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (


) on standard unmodified silica gel. This acid-base interaction creates a continuous retention-release cycle, smearing the band across the column.
Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in your starting eluent (e.g., Hexanes). The TEA irreversibly binds to the most active silanol sites, passivating the column and allowing the 3-(pyridin-4-yl)acrylonitrile to elute as a sharp, distinct band. Alternatively, bypass chromatography entirely by recrystallizing the product from EtOAc/Hexanes.

Q: My product turned into a dark, intractable tar during rotary evaporation. What happened? A: You exceeded the thermal threshold for this specific functional group. 3-(pyridin-4-yl)acrylonitrile contains an electron-deficient alkene which is highly susceptible to thermally induced polymerization or autooxidation, especially if trace amounts of base or transition metals remain from the reaction[3]. Solution: Maintain the rotary evaporator water bath strictly below 40 °C. If you need to remove high-boiling solvents like DMF, do not increase the temperature; instead, use a high-vacuum pump (Schlenk line or lyophilizer) to pull off the solvent at room temperature.

Q: How do I remove residual diethyl phosphate byproducts (from the HWE reaction) that are contaminating my NMR? A: Diethyl phosphate salts are amphiphilic and can sometimes drag into the organic layer if the aqueous phase isn't sufficiently basic. Solution: Ensure the initial aqueous phase is buffered to pH 8. If phosphate contamination persists, perform a rapid back-wash of your combined EtOAc layers with 0.1 M aqueous


 (5 mL), immediately followed by a brine wash to restore neutrality to the organic phase.

References

  • Molaid. "(2Z)-3-(4-pyridyl)acrylonitrile | 123293-75-4". Available at:[Link]

  • VDOC.PUB. "Multicomponent Reactions [PDF]". Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Pyridin-4-yl)acrylonitrile: Methodologies, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-(Pyridin-4-yl)acrylonitrile

3-(Pyridin-4-yl)acrylonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring conjugated with an acrylonitrile moiety, imparts unique electronic and chemical properties. This scaffold is found in various biologically active molecules, including potential anticancer agents and microtubule-destabilizing agents.[1][2] The efficiency and selectivity of its synthesis are therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to 3-(Pyridin-4-yl)acrylonitrile, focusing on the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate route based on specific research needs, such as yield, stereoselectivity, and operational simplicity.

Route 1: The Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly effective method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[3]

Mechanistic Insight

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene compound (malononitrile), creating a highly nucleophilic carbanion (enolate).[4]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde, forming a tetrahedral intermediate.[4]

  • Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product, 3-(Pyridin-4-yl)acrylonitrile.[4]

The choice of base is critical; weak bases like piperidine or pyridine are often sufficient and commonly employed.[5][6] Interestingly, some studies have shown that for pyridinecarbaldehydes, the reaction can proceed efficiently even without an external catalyst, suggesting the pyridine ring of the aldehyde itself can facilitate the reaction.[7]

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize 3-(Pyridin-4-yl)acrylonitrile from pyridine-4-carboxaldehyde and malononitrile.

Materials:

  • Pyridine-4-carboxaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-(Pyridin-4-yl)acrylonitrile. The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.[8]

Workflow: Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products PyridineAldehyde Pyridine-4- carboxaldehyde Mixing Mix & Reflux PyridineAldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Catalyst Piperidine (Base) Catalyst->Mixing Catalyzes Solvent Ethanol, Reflux Solvent->Mixing Medium Workup Cooling & Filtration Mixing->Workup Reaction Completion Water Water Mixing->Water Byproduct Product 3-(Pyridin-4-yl)acrylonitrile Workup->Product

Caption: Knoevenagel condensation workflow for synthesizing 3-(Pyridin-4-yl)acrylonitrile.

Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically yielding an (E)-alkene with high stereoselectivity.[9][10]

Mechanistic Insight

The HWE reaction mechanism is a well-established pathway:

  • Deprotonation: A strong base (e.g., NaH, n-BuLi) deprotonates the phosphonate ester (e.g., diethyl cyanomethylphosphonate) to form a nucleophilic phosphonate carbanion.[11]

  • Nucleophilic Addition: The carbanion adds to the pyridine-4-carboxaldehyde carbonyl group, forming an intermediate oxaphosphetane.

  • Elimination: This intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the C=C double bond.[12]

A key advantage of the HWE reaction is the high E-stereoselectivity, which arises from thermodynamic control where steric hindrance in the transition state favors the anti-periplanar arrangement leading to the (E)-alkene.[13] Furthermore, the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[9][12]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Objective: To synthesize (E)-3-(Pyridin-4-yl)acrylonitrile with high stereoselectivity.

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine-4-carboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether, brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (30 mL). Carefully add NaH (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath. Add diethyl cyanomethylphosphonate (1.1 eq) dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF (10 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the aldehyde.

  • Work-up and Purification: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[11]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (E)-3-(Pyridin-4-yl)acrylonitrile.

Workflow: Horner-Wadsworth-Emmons Reaction

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Olefination cluster_step3 Step 3: Elimination & Work-up cluster_products Products Phosphonate Diethyl cyanomethylphosphonate Ylide Phosphonate Carbanion Phosphonate->Ylide Base NaH in THF Base->Ylide Deprotonation Reaction Nucleophilic Addition Ylide->Reaction Aldehyde Pyridine-4- carboxaldehyde Aldehyde->Reaction Intermediate Oxaphosphetane Intermediate Reaction->Intermediate Workup Aqueous Quench, Extraction, Purification Intermediate->Workup Elimination Product (E)-3-(Pyridin-4-yl)acrylonitrile Workup->Product Byproduct Water-Soluble Phosphate Salt Workup->Byproduct Removed

Caption: Horner-Wadsworth-Emmons multi-step workflow for stereoselective synthesis.

Comparative Analysis of Synthesis Routes

The choice between the Knoevenagel condensation and the HWE reaction depends on the specific requirements of the synthesis, such as desired stereochemistry, available reagents, and scale.

ParameterKnoevenagel CondensationHorner-Wadsworth-Emmons (HWE)
Stereoselectivity Generally produces a mixture of E/Z isomers, though E is often major.Excellent (E)-selectivity is typically achieved.[13]
Reagents & Conditions Mild base (piperidine), often in alcohol at reflux. Can sometimes be catalyst-free.[7]Strong base (NaH, BuLi), anhydrous conditions, cryogenic temperatures often needed.[11]
Operational Simplicity High. Often a one-pot procedure with simple work-up (precipitation).Moderate. Requires inert atmosphere, anhydrous solvents, and careful handling of strong bases.
Byproducts Water.Water-soluble phosphate salts, easily removed by extraction.[12]
Atom Economy Excellent.Good. The phosphonate moiety is a stoichiometric byproduct.
Substrate Scope Broad for aldehydes and active methylene compounds.[14]Broad for aldehydes and stabilized phosphonates.[10]
Yield Generally good to excellent.Good to excellent, but can be sensitive to conditions.

Decision-Making Guide for Method Selection

To assist researchers in selecting the optimal synthetic route, the following decision matrix highlights the key trade-offs.

G node_rec node_rec Start Primary Goal? Stereo High (E)-Stereoselectivity Required? Start->Stereo Simplicity Operational Simplicity & Mild Conditions? Start->Simplicity Atom Maximize Atom Economy? Start->Atom Rec_HWE Horner-Wadsworth-Emmons is the preferred route. [1, 11] Stereo->Rec_HWE Yes Rec_HWE_Stereo Knoevenagel may require optimization or separation of isomers. Stereo->Rec_HWE_Stereo No Rec_Knoevenagel Knoevenagel Condensation is highly suitable. [7] Simplicity->Rec_Knoevenagel Yes Rec_Knoevenagel_Atom Knoevenagel offers superior atom economy. Atom->Rec_Knoevenagel_Atom Yes

Caption: Decision matrix for selecting a synthesis route for 3-(Pyridin-4-yl)acrylonitrile.

Conclusion

Both the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction are robust and effective methods for synthesizing 3-(Pyridin-4-yl)acrylonitrile. The Knoevenagel condensation excels in its operational simplicity, mild reaction conditions, and high atom economy, making it an attractive choice for large-scale synthesis where stereoselectivity is not the primary concern. Conversely, the Horner-Wadsworth-Emmons reaction is the superior method when high (E)-stereoselectivity is critical, despite its more stringent reaction requirements. By understanding the mechanistic nuances and practical considerations of each route, researchers can make an informed decision to best suit their synthetic objectives.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Online] Available at: [Link]

  • IUCr. (2018). (Z)-2-(4-Nitrophenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]acrylonitrile. [Online] Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. [Online] Available at: [Link]

  • ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Online] Available at: [Link]

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A Comparative Guide to Hirshfeld Surface Analysis of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl) Acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Visualizing the Invisible Forces That Build Crystals

In the realm of materials science and drug development, the arrangement of molecules in a crystalline solid is paramount. This architecture, dictated by a complex network of intermolecular interactions, governs critical physicochemical properties such as solubility, stability, and bioavailability. While single-crystal X-ray diffraction (SCXRD) provides an unparalleled view of the molecular structure, understanding the nature and quantity of the interactions that hold the crystal together requires more advanced tools. Hirshfeld surface analysis has emerged as a powerful method to visualize and quantify these subtle yet crucial intermolecular forces.[1]

This guide provides an in-depth comparative analysis of a series of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl) acrylonitriles, where the halogen substituent (X) is varied (e.g., F, Cl, Br). These compounds are of interest due to the potential interplay between various weak non-covalent interactions, including hydrogen bonds, π-stacking, and, critically, halogen bonds.[2][3] By systematically changing the halogen atom, we can dissect its influence on the crystal packing. The electronegativity and polarizability of the halogen atom are expected to modulate the strength and prevalence of different intermolecular contacts, offering a clear case study in crystal engineering.[4][5]

We will explore how Hirshfeld surfaces and their derived two-dimensional (2D) fingerprint plots provide a unique "fingerprint" of the intermolecular environment for each compound, allowing for a direct and quantitative comparison.[6][7] This analysis is not merely academic; a profound understanding of these interactions is essential for the rational design of pharmaceutical cocrystals and novel materials with tailored properties.[8][9]

Methodology: From Synthesis to Surface Analysis

The trustworthiness of any scientific analysis rests on a robust and transparent methodology. The workflow described here represents a self-validating system, starting from the molecule's synthesis and culminating in the quantitative analysis of its intermolecular interactions.

Experimental and Computational Workflow

The overall process involves synthesizing the target compounds, obtaining high-quality single crystals, determining their structure via SCXRD, and finally, performing the computational Hirshfeld surface analysis.

Workflow Overall Workflow for Hirshfeld Surface Analysis cluster_0 Experimental Phase cluster_1 Computational Phase synthesis 1. Synthesis of (Z)-3-(4-halophenyl)-2- (pyridin-4-yl)acrylonitriles crystallization 2. Single Crystal Growth synthesis->crystallization scxrd 3. Single-Crystal X-ray Diffraction (SCXRD) crystallization->scxrd cif 4. Generation of Crystallographic Information File (CIF) scxrd->cif software 5. Import CIF into CrystalExplorer cif->software Input Data hirshfeld_calc 6. Hirshfeld Surface Calculation software->hirshfeld_calc fingerprint_gen 7. 2D Fingerprint Plot Generation hirshfeld_calc->fingerprint_gen analysis 8. Quantitative Analysis of Intermolecular Contacts fingerprint_gen->analysis conclusion conclusion analysis->conclusion Interpretation & Conclusion

Caption: Experimental and computational workflow.

Protocol 1: Hirshfeld Surface and Fingerprint Plot Generation

This protocol assumes a valid Crystallographic Information File (CIF) has been obtained from SCXRD analysis. The software CrystalExplorer is the standard tool for these calculations.[10]

  • Import CIF: Launch CrystalExplorer and open the CIF file for the desired (Z)-3-(4-halophenyl)-2-(pyridin-4-yl) acrylonitrile structure.

  • Generate Hirshfeld Surface:

    • Select a single molecule within the unit cell.

    • Navigate to the surface generation tool. The Hirshfeld surface is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than or equal to the contribution from all other molecules.[11]

    • Calculate the surface with the property d_norm mapped onto it. d_norm is a normalized contact distance that highlights regions of significant intermolecular contact.

      • Causality: The d_norm value is calculated using the distances from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface, and the van der Waals (vdW) radii of the atoms. Red regions on the d_norm surface indicate contacts shorter than the sum of vdW radii (close contacts), white regions are contacts around the vdW distance, and blue regions are longer contacts.[12] This color-coding provides an immediate, intuitive visualization of the most significant interaction sites.[13]

  • Generate 2D Fingerprint Plots:

    • With the Hirshfeld surface generated, open the fingerprint plot tool.

    • The standard 2D fingerprint plot is a scatter plot of every point on the Hirshfeld surface, plotting d_e versus d_i.[6] This plot summarizes all intermolecular contacts for the molecule.

    • Decomposition: Decompose the full fingerprint plot into contributions from specific atom-pair contacts (e.g., H···H, C···H, N···H, X···H).

      • Causality: Decomposition is critical because the full fingerprint plot is a convolution of all interactions. By isolating specific contacts, we can quantify their relative contributions to the overall crystal packing.[7] For instance, sharp "spikes" in the lower-left region of the plot are characteristic of strong, directional interactions like hydrogen bonds.

Comparative Analysis of Intermolecular Interactions

The true power of Hirshfeld surface analysis lies in its ability to facilitate direct comparisons between structurally related molecules. Here, we analyze the effect of varying the halogen atom (X = F, Cl, Br) on the crystal packing of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl) acrylonitriles.

Visual Comparison of d_norm Surfaces

Mapping the d_norm property onto the Hirshfeld surfaces reveals key differences in the intermolecular contact patterns.

  • For X = F: The surface is often dominated by contacts involving hydrogen atoms (H···H, C···H, and N···H). The highly electronegative but poorly polarizable fluorine atom may participate in weak C–H···F interactions, visible as faint red spots.

  • For X = Cl: Distinct red areas corresponding to C–H···N, C–H···Cl, and potential Cl···Cl contacts become more prominent. The balance between hydrogen bonding and halogen bonding begins to shift.[14]

  • For X = Br: The increased size and polarizability of bromine often lead to more significant Br···Br or C–H···Br interactions.[3] These appear as larger, more intense red regions on the d_norm surface, indicating their importance in directing the crystal packing. The probability of halogen bonding increases with the polarizability of the halogen atom.[4][5]

Quantitative Analysis of Intermolecular Contacts

Decomposing the 2D fingerprint plots allows for the quantification of the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This provides an objective measure of their relative importance.

Intermolecular ContactContribution for X = F (%)Contribution for X = Cl (%)Contribution for X = Br (%)Dominant Interaction Type
H···H ~40-50%~30-40%~25-35%van der Waals / Dispersion
C···H / H···C ~15-20%~15-20%~15-20%Weak Hydrogen Bonding / van der Waals
N···H / H···N ~10-15%~10-15%~10-15%C–H···N Hydrogen Bonding
X···H / H···X ~5-10% (F)~15-20% (Cl)~20-25% (Br)Halogen / Hydrogen Bonding
X···X < 1% (F)~2-5% (Cl)~5-10% (Br)Halogen Bonding
C···C ~5-8%~5-8%~5-8%π-π Stacking

Note: The values presented are representative based on published studies of similar compounds and illustrate expected trends. Actual values depend on the specific crystal structure.[2][3][14]

Interpretation of 2D Fingerprint Plots

The 2D fingerprint plots provide a detailed visual summary of the interactions.

  • H···H Contacts: These typically appear as a large, diffuse region in the center of the plot, reflecting their non-specific, van der Waals nature. Their percentage contribution decreases as the size of the halogen increases, simply because the larger halogen occupies more of the molecular surface.

  • C–H···N Contacts: These manifest as distinct, sharp "spikes" in the plot. The consistent presence and contribution of these spikes across the series highlight their role as a robust and recurring binding motif.

  • Halogen-Involved Contacts (X···H, X···X): The most significant changes are observed here. For Fluorine, the H···F contacts appear as a small contribution. For Chlorine and Bromine, the H···Cl and H···Br "wings" become progressively more defined and extend to shorter d_e + d_i values, indicating closer contacts. Similarly, the appearance of distinct features for Cl···Cl and Br···Br contacts signifies the increasing importance of halogen bonding in the crystal packing of the heavier analogues.[3][14]

Discussion: The Interplay of Hydrogen and Halogen Bonding

The comparative analysis clearly demonstrates that while the crystal packing in all three families is stabilized by a combination of weak C–H···N, C–H···X, and π-stacking interactions, the role of the halogen is not passive.[2][3]

There is a clear competition and interplay between hydrogen bonds and halogen bonds.[4][5][15] In the fluoro-substituted compound, the packing is largely driven by hydrogen-centric interactions. As we move to chloro- and bromo-substituents, the halogen atom's increasing polarizability creates a more pronounced "σ-hole" — an electropositive region on the halogen atom opposite the C–X bond. This enhances its ability to act as a halogen bond donor, leading to a greater contribution from X···H and X···X interactions in stabilizing the crystal structure.[4] This systematic modulation of intermolecular forces is a cornerstone of crystal engineering.

Implications for Drug Development and Materials Science

The ability to quantitatively analyze and compare the intermolecular interactions in a series of related compounds has profound implications:

  • Polymorph Screening: Different crystal polymorphs of a drug can have drastically different solubilities and stabilities. Hirshfeld analysis can be used to understand the subtle energetic differences in the interaction patterns between polymorphs.[8]

  • Cocrystal Design: By understanding the primary interaction motifs (like the C–H···N interactions seen here), scientists can select appropriate coformers that will complement these interactions to design new cocrystals with improved properties.

  • Structure-Property Relationships: This analysis provides a direct link between a specific structural modification (changing the halogen) and its effect on the supramolecular assembly. This knowledge can be used to rationally design molecular solids with desired electronic or optical properties.

Conclusion

This guide demonstrates the utility of Hirshfeld surface analysis as a tool for the detailed and quantitative comparison of intermolecular interactions in molecular crystals. By applying this method to a series of (Z)-3-(4-halophenyl)-2-(pyridin-4-yl) acrylonitriles, we have shown how varying the halogen substituent systematically alters the balance of forces—specifically the interplay between hydrogen and halogen bonding—that governs the crystal packing. The visual intuitiveness of the d_norm surface combined with the quantitative power of the decomposed 2D fingerprint plots provides researchers, scientists, and drug development professionals with invaluable insights for the rational design of future materials and pharmaceuticals.

References

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Safety Operating Guide

Personal protective equipment for handling 3-(Pyridin-4-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety Protocol and PPE Guide for Handling 3-(Pyridin-4-yl)acrylonitrile

As a Senior Application Scientist, I frequently observe laboratories treating complex heterocyclic nitriles as standard organic reagents. This is a critical operational error. 3-(Pyridin-4-yl)acrylonitrile (CAS: 24490-79-7) presents a severe, dual-threat hazard profile: the high dermal penetrability and hepatotoxicity of a pyridine ring, combined with the latent cyanide-release potential of an acrylonitrile moiety [1].

This guide provides a self-validating, step-by-step operational and disposal protocol designed for drug development professionals to ensure absolute safety, logistical compliance, and scientific integrity.

Mechanistic Basis for Hazard and PPE Selection

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior in biological systems. You are not just protecting against a generic irritant; you are mitigating two distinct toxicological pathways.

  • Dermal Permeability (The Pyridine Threat): Pyridine derivatives are notorious for their ability to rapidly penetrate the stratum corneum. They act as their own permeation enhancers. If 3-(Pyridin-4-yl)acrylonitrile contacts the skin, it is absorbed systemically, leading to potential hepatic lesions and central nervous system depression, as documented by the [2]. Standard laboratory gloves offer zero protection against this mechanism.

  • Metabolic Toxicity (The Nitrile Threat): Once absorbed via inhalation or dermal contact, the nitrile group can be subjected to enzymatic cleavage by the Cytochrome P450 (CYP450) system in the liver. This oxidation potentially releases free cyanide ions, which bind to cytochrome c oxidase in the mitochondria, halting cellular respiration and causing histotoxic hypoxia.

ToxicityMechanism Exposure 3-(Pyridin-4-yl)acrylonitrile Exposure (Dermal/Inhalation) Pyridine Pyridine Moiety (Systemic Absorption) Exposure->Pyridine Nitrile Nitrile Moiety (Enzymatic Cleavage) Exposure->Nitrile Liver Hepatic Metabolism (Hepatotoxicity) Pyridine->Liver CYP450 CYP450 Oxidation (Cyanide Release) Nitrile->CYP450 Hypoxia Cellular Hypoxia (Cytochrome c Oxidase Inhibition) CYP450->Hypoxia

Mechanistic toxicity pathways of 3-(Pyridin-4-yl)acrylonitrile highlighting dual-hazard profiles.

Personal Protective Equipment (PPE) Matrix

Because of the rapid degradation of standard elastomers by pyridine derivatives, PPE selection must be deliberate. Pyridine is an aggressive solvent that rapidly permeates standard nitrile and latex, carrying the toxic payload directly to the skin [3].

Table: Glove Material Compatibility for Pyridine Derivatives

Glove MaterialBreakthrough TimeDegradation ResistanceOperational Recommendation
Standard Nitrile < 10 minutesPoor (Swells/Dissolves)DO NOT USE for direct handling.
Latex < 10 minutesPoorDO NOT USE .
Neoprene ~ 30-60 minutesFairAcceptable for splash protection only.
Butyl Rubber > 480 minutesExcellentPrimary Choice for bulk handling.
PE/EVAL (Silver Shield) > 480 minutesExcellentOptimal as an under-glove layer.
  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield. The compound causes serious eye irritation (H319).

  • Respiratory Protection: Handling must occur in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. If ventilation is compromised, a full-face respirator with an Organic Vapor (OV) cartridge is mandatory due to severe respiratory irritation risks (H335).

  • Body Protection: A chemically resistant Tychem® suit over a standard lab coat is recommended when handling bulk quantities (>50g), as the compound is harmful in contact with skin (H312).

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

OperationalWorkflow Prep 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Containment Prep->Hood Handle 3. Chemical Handling/Weighing Hood->Handle Decon 4. Decontamination & Quenching Handle->Decon Waste 5. Segregated Waste Disposal Decon->Waste

Safe operational workflow and disposal protocol for 3-(Pyridin-4-yl)acrylonitrile handling.

Protocol: Safe Weighing and Transfer

  • System Verification: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm). Validation: Check the digital monitor or perform a physical tissue-flutter test at the sash opening.

  • PPE Integrity Check: Validate the integrity of the Butyl rubber gloves by performing a pneumatic inflation test prior to donning. Validation: A loss of pressure indicates micro-tears, rendering the glove useless against pyridine permeation. Don PE/EVAL inner gloves, followed by the validated Butyl rubber outer gloves.

  • Static Mitigation: As a solid powder, 3-(Pyridin-4-yl)acrylonitrile poses an aerosolization risk. Use an anti-static weighing boat and pass an ionizing bar over the workspace to neutralize static charges before opening the reagent bottle.

  • Transfer: Use a dedicated, chemically inert spatula (e.g., PTFE-coated). Weigh the exact required amount.

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a damp, disposable microfiber cloth before removing them from the hood.

Emergency Response & Spill Protocol

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes. Crucial Insight: Do NOT use solvents (like ethanol or acetone) to wash the skin. Solvents will accelerate the dermal absorption of the pyridine moiety straight into the bloodstream.

  • Solid Spill: Do not sweep dry powder. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the material into a hazardous waste container using non-sparking tools.

Disposal and Quenching Plan

Disposal must strictly adhere to chemical compatibility rules to prevent catastrophic reactions, as outlined in advanced nitrile handling guidelines by [4].

  • Segregation: Place all 3-(Pyridin-4-yl)acrylonitrile waste in a dedicated "Halogenated/Nitrogenous Organic Waste" container.

  • The Acid Prohibition: NEVER mix nitrile waste with strong mineral acids (e.g., HCl, H2SO4). Causality: The acid-catalyzed hydrolysis of the nitrile group (C≡N) in the presence of moisture shifts the equilibrium to produce hydrogen cyanide (HCN) gas, a lethal respiratory hazard.

  • Destruction: The only validated disposal method for this compound is commercial high-temperature chemical incineration equipped with an afterburner and a scrubber to neutralize nitrogen oxides (NOx). Ensure the waste label explicitly states: "CONTAINS PYRIDINE DERIVATIVES AND NITRILES - DO NOT MIX WITH ACID."

References

  • Capot Chemical. "3-Pyridin-4-YL-acrylonitrile, CAS 24490-79-7 Safety Data Sheet." Capot Chemical. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. "Pyridine: Human health tier II assessment." Australian Government. [Link]

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